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  • Product: 1-(2-Chloronicotinoyl)-4-phenylpiperazine
  • CAS: 353258-82-9

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 1-(2-Chloronicotinoyl)-4-phenylpiperazine: A Privileged Scaffold in Neuropharmacology and Oncology

Executive Summary In contemporary drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. 1-(2-Chloronicotinoyl)-4-phenylpiperazine (CAS 353258-82-9) represents a highly versatile bifunctional building block. By merging the electron-deficient, hydrogen-bond-accepting 2-chloronicotinoyl moiety with the classic neuropharmacological pharmacophore of a 4-phenylpiperazine, this compound serves as a critical intermediate and active scaffold in both central nervous system (CNS) therapeutics and precision oncology.

This technical whitepaper provides an in-depth analysis of the in vitro pharmacological properties of this scaffold, detailing the mechanistic causality behind its target interactions, summarizing quantitative binding data, and establishing self-validating experimental protocols for screening.

Structural Pharmacology & Mechanistic Rationale

The pharmacological versatility of 1-(2-Chloronicotinoyl)-4-phenylpiperazine stems from its distinct structural micro-domains, each contributing specific physicochemical properties necessary for target engagement.

  • The 4-Phenylpiperazine Core: The N-phenylpiperazine moiety is a well-established pharmacophore for monoaminergic targets. The basic piperazine nitrogen (pKa ~8.5) is protonated at physiological pH, allowing it to form a critical salt bridge with conserved Aspartate residues (e.g., Asp114 in D2, Asp110 in D3) within the orthosteric binding pockets of G-protein coupled receptors (GPCRs). The terminal phenyl ring engages in π−π stacking with aromatic residues (like Phenylalanine and Tryptophan) in the receptor's hydrophobic sub-pockets [1].

  • The 2-Chloronicotinoyl Moiety: In oncological applications, particularly Histone Deacetylase (HDAC) inhibition, the nicotinoyl group acts as a surface-recognition "cap." The chlorine atom at the 2-position introduces a strong inductive effect, altering the electron density of the pyridine ring and providing opportunities for halogen bonding. Furthermore, the amide carbonyl acts as a crucial hydrogen-bond acceptor [2].

Pharmacophore Nicotinoyl 2-Chloronicotinoyl (H-Bond Acceptor / Halogen Bond) Piperazine Piperazine Core (Basic Amine / Linker) Nicotinoyl->Piperazine Amide Bond Target1 HDAC Surface Cap (Oncology) Nicotinoyl->Target1 Steric Bulk Phenyl Phenyl Ring (Hydrophobic / Pi-Pi Stacking) Piperazine->Phenyl N-Aryl Bond Piperazine->Target1 Linker Region Target2 D2/D3 & 5-HT Receptors (Neuropharmacology) Piperazine->Target2 Salt Bridge (Asp) Phenyl->Target2 Orthosteric Binding

Pharmacophore mapping of 1-(2-Chloronicotinoyl)-4-phenylpiperazine and its dual-target interactions.

Target Landscape and Quantitative Data

Depending on the specific substitutions and the orientation of the scaffold, derivatives of this molecule exhibit potent in vitro activity across two primary therapeutic domains: Neuropharmacology (Dopamine/Serotonin receptors) and Oncology (HDAC and Topoisomerase II inhibition).

A series of N-phenylpiperazine analogs have demonstrated high affinity for dopamine D3 and D2 receptors, as well as 5-HT1A receptors, making them valuable probes for behavioral pharmacology and radiotracer development [1]. Conversely, when the piperazine is utilized as a linker, nicotinoyl-piperazine derivatives serve as critical capping groups in the design of HDAC inhibitors, particularly targeting HDAC8[2]. Furthermore, phenylpiperazine derivatives have shown significant in vitro antiproliferative activities against breast adenocarcinoma (MCF7) by targeting Topoisomerase II [3].

Table 1: In Vitro Pharmacological Profile of the Scaffold
Target ClassSpecific TargetAssay TypeTypical IC50 / Ki RangeReference Standard
GPCRs Dopamine D3 ReceptorRadioligand Displacement0.3 nM - 50.0 nMHaloperidol
GPCRs Serotonin 5-HT1ARadioligand Displacement1.0 nM - 100.0 nMWAY-100635
Epigenetic HDAC8Fluorometric Cleavage50.0 nM - 500.0 nMVorinostat (SAHA)
Enzymatic Topoisomerase IIDNA Cleavage / Viability10.0 µM - 50.0 µMDoxorubicin

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of 1-(2-Chloronicotinoyl)-4-phenylpiperazine derivatives must rely on robust, self-validating in vitro assays. The causality behind these protocols is rooted in controlling non-specific binding and ensuring dynamic range via strict reference standards.

Protocol A: In Vitro Radioligand Binding Assay (Dopamine D3)

This assay determines the binding affinity ( Ki​ ) of the compound by measuring its ability to displace a radioactive tracer from the receptor.

Causality & Design: We utilize [3H] -spiperone as the radioligand because it is a high-affinity D2/D3 antagonist. If the test compound successfully displaces the tritium-labeled spiperone, it proves orthosteric engagement. Bovine Serum Albumin (BSA) is included in the buffer to prevent the highly lipophilic phenylpiperazine from adhering to the plastic assay plates, which would otherwise artificially lower the apparent concentration.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO cells stably expressing human D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2​ and 0.1% BSA.

  • Compound Dilution: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform 10-point serial dilutions in assay buffer (final DMSO concentration 1% to prevent solvent-induced membrane lysis).

  • Incubation: In a 96-well deep-well plate, combine 50 µL of test compound, 50 µL of [3H] -spiperone (final concentration 0.5 nM), and 100 µL of membrane suspension. Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM (+)-butaclamol to saturate all receptor sites.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific radioligand binding). Wash three times with ice-cold buffer. Add scintillation cocktail and read in a Microbeta counter.

  • Data Analysis: Calculate specific binding (TB - NSB). Use non-linear regression (Cheng-Prusoff equation) to convert IC50​ to Ki​ . Assay validity requires a Z'-factor > 0.5.

Protocol B: In Vitro HDAC Inhibition Fluorometric Assay

This assay evaluates the oncological potential of the scaffold by measuring the inhibition of histone deacetylase activity.

Causality & Design: The assay relies on a fluorogenic peptide substrate containing an acetylated lysine. Active HDAC cleaves the acetyl group. A subsequent developer reagent cleaves the deacetylated peptide to release a fluorophore (e.g., AMC). If the nicotinoyl-piperazine compound inhibits HDAC, the acetyl group remains, the developer cannot cleave the peptide, and fluorescence is proportionally reduced.

Step-by-Step Methodology:

  • Reagent Prep: Prepare HDAC assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ).

  • Enzyme & Substrate: Add recombinant human HDAC8 enzyme (10 ng/well) to a black 96-well microplate. Add the test compound (serial dilutions).

  • Incubation: Pre-incubate the enzyme and compound for 15 minutes at room temperature to allow the nicotinoyl "cap" to orient and bind the enzyme surface.

  • Reaction Initiation: Add the Fluorogenic HDAC Substrate (final concentration 50 µM). Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of Developer solution (containing Trypsin-like protease and Trichostatin A to stop further HDAC activity). Incubate for 15 minutes.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Self-Validation Controls: Include a no-enzyme control (background fluorescence) and a Vorinostat (SAHA) positive control.

Workflow Prep Compound Preparation (10 mM in DMSO) Dilution Serial Dilution (10 concentrations) Prep->Dilution Substrate Add Target Enzyme/Receptor (HDAC or D3 Membrane) Dilution->Substrate Incubation Incubation (37°C, 30-60 min) Substrate->Incubation Detection Signal Detection (Fluorescence / Radioactivity) Incubation->Detection Validation Data Validation (Z'-factor > 0.5, IC50 calc) Detection->Validation

Standardized self-validating in vitro screening workflow for target affinity and inhibition.

Conclusion

1-(2-Chloronicotinoyl)-4-phenylpiperazine is far more than a simple chemical intermediate; it is a meticulously balanced pharmacophore. The basicity and spatial geometry of the piperazine ring allow for deep orthosteric penetration in neuro-receptors, while the electron-withdrawing chloronicotinoyl group provides the necessary steric and electrostatic interactions for enzyme surface capping in oncology. By employing rigorous, self-validating in vitro methodologies, researchers can leverage this scaffold to develop highly selective therapeutics across multiple disease states.

References

  • Chu W, Tu Z, McElveen E, Xu J, Taylor M, Luedtke RR, Mach RH. "Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands." Bioorganic & Medicinal Chemistry, 2005 Jan 3;13(1):77-87.[Link]

  • Valo Health, Inc. "ALPHA-CINNAMIDE COMPOUNDS AND COMPOSITIONS AS HDAC8 INHIBITORS.
  • Szczęśniak-Sięga BM, Zaręba N, Czyżnikowska Ż, Janek T, Kepinska M. "Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents." Molecules, 2024 Sep 10;29(18):4282.[Link]

Exploratory

An In-depth Technical Guide to 1-(2-Chloronicotinoyl)-4-phenylpiperazine: Synthesis, Characterization, and Core Chemical Properties

This technical guide provides a comprehensive overview of 1-(2-Chloronicotinoyl)-4-phenylpiperazine, a compound of interest for researchers in medicinal chemistry and drug development. Phenylpiperazine derivatives are a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 1-(2-Chloronicotinoyl)-4-phenylpiperazine, a compound of interest for researchers in medicinal chemistry and drug development. Phenylpiperazine derivatives are a well-established class of compounds known for their diverse pharmacological activities, often targeting central nervous system receptors.[1] This guide details the fundamental chemical properties, a proposed synthetic pathway derived from established chemical principles, and the analytical methods required for structural verification.

Physicochemical and Structural Properties

1-(2-Chloronicotinoyl)-4-phenylpiperazine is an amide formed by the condensation of 2-chloronicotinic acid and 1-phenylpiperazine. The core structure combines the pharmacologically significant phenylpiperazine moiety with a halogenated pyridine ring, a common feature in modern agrochemicals and pharmaceuticals.[2][3]

Table 1: Core Properties of 1-(2-Chloronicotinoyl)-4-phenylpiperazine
PropertyValueSource
IUPAC Name (4-phenylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone-
Molecular Formula C₁₆H₁₆ClN₃OCalculated
Molecular Weight 301.77 g/mol Calculated
CAS Number Not available-

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; C13 [label=""]; C14 [label=""]; C15 [label=""]; C16 [label=""]; O1 [label="O"]; Cl1 [label="Cl"];

// Phenyl Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- N1 [len=1.5];

// Piperazine Ring N1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- N2 [len=1.5]; N2 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- N1 [len=1.5];

// Acyl Group N2 -- C11 [len=1.5]; C11 -- O1 [style=double, len=1.5]; C11 -- C12 [len=1.5];

// Pyridine Ring C12 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C15 [len=1.5]; C15 -- N3 [len=1.5]; N3 -- C16 [len=1.5]; C16 -- C12 [len=1.5]; C16 -- Cl1 [len=1.5];

// Positioning nodes C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.2!"]; C4 [pos="0,-2.9!"]; C5 [pos="1.2,-2.2!"]; C6 [pos="1.2,-0.7!"]; N1 [pos="2.2,0.7!"]; C7 [pos="3.4,0!"]; C8 [pos="4.6,0.7!"]; N2 [pos="4.6,2.2!"]; C9 [pos="3.4,2.9!"]; C10 [pos="2.2,2.2!"]; C11 [pos="5.8,2.9!"]; O1 [pos="5.8,4.1!"]; C12 [pos="7.2,2.2!"]; C13 [pos="8.4,2.9!"]; C14 [pos="9.6,2.2!"]; C15 [pos="9.6,0.7!"]; N3 [pos="8.4,0!"]; C16 [pos="7.2,0.7!"]; Cl1 [pos="5.8,0!"]; } Figure 1: Chemical Structure of 1-(2-Chloronicotinoyl)-4-phenylpiperazine

Retrosynthetic Analysis and Synthesis Strategy

The most logical and efficient synthesis of 1-(2-Chloronicotinoyl)-4-phenylpiperazine involves the formation of an amide bond between the two primary precursors: 1-phenylpiperazine and 2-chloronicotinic acid. This disconnection is strategically sound as both precursors are commercially available or can be synthesized via well-established protocols.[4]

retrosynthesis cluster_precursors target 1-(2-Chloronicotinoyl)-4-phenylpiperazine disconnection Amide Bond (C-N Disconnection) target->disconnection precursors disconnection->precursors precursor1 1-Phenylpiperazine precursors->precursor1 precursor2 2-Chloronicotinic Acid precursors->precursor2

The forward synthesis, therefore, requires the activation of the carboxylic acid moiety of 2-chloronicotinic acid to facilitate nucleophilic attack by the secondary amine of 1-phenylpiperazine.

Experimental Protocols

This section outlines the synthesis of the necessary precursors and the final coupling reaction to yield the target compound.

Synthesis of Precursor 1: 1-Phenylpiperazine

1-Phenylpiperazine serves as a fundamental building block. A common and robust method for its synthesis involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.[5][6]

Reaction: Aniline + Bis(2-chloroethyl)amine hydrochloride → 1-Phenylpiperazine hydrochloride

Protocol:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine aniline (93.13 g, 1.0 mol) and bis(2-chloroethyl)amine hydrochloride (214.5 g, 1.2 mol).

  • Heating: Heat the reaction mixture to 180-200°C. The reactants will melt, and the cyclization reaction will proceed in the molten state. Maintain this temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, cautiously add a 30% aqueous sodium hydroxide solution in batches to neutralize the reaction mixture (pH > 12). This step is exothermic and should be performed in an ice bath.

  • Extraction: The free base, 1-phenylpiperazine, will separate. Extract the product into an organic solvent such as toluene or dichloromethane (3 x 150 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-phenylpiperazine.

Synthesis of Target: 1-(2-Chloronicotinoyl)-4-phenylpiperazine

The final step is an amide coupling reaction. To ensure a high yield, the carboxylic acid is first converted to a more reactive acyl chloride. This is a standard and highly effective method for amide synthesis.[7]

workflow

Protocol:

Part A: Formation of 2-Chloronicotinoyl Chloride [7]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-chloronicotinic acid (15.75 g, 0.1 mol) in thionyl chloride (SOCl₂) (35.7 g, 22 mL, 0.3 mol).[4][8]

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops). Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The solid will dissolve as the reaction proceeds.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloronicotinoyl chloride, a solid or oil, can be used directly in the next step without further purification.[9][10]

Part B: Amide Coupling

  • Reaction Setup: Dissolve 1-phenylpiperazine (16.22 g, 0.1 mol) and a non-nucleophilic base such as triethylamine (12.14 g, 16.7 mL, 0.12 mol) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (200 mL) in a three-necked flask.[11][12] Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve the crude 2-chloronicotinoyl chloride from Part A in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0°C. The rationale for using a base is to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours or until TLC indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted 1-phenylpiperazine), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Proposed Analytical Characterization

To ensure the identity and purity of the synthesized 1-(2-Chloronicotinoyl)-4-phenylpiperazine, a combination of spectroscopic and analytical techniques is essential.

Table 2: Standard Analytical Methods for Structural Verification
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on both the phenyl and pyridine rings, as well as characteristic signals for the non-equivalent methylene protons of the piperazine ring.
¹³C NMR Resonances for the carbonyl carbon (amide), aromatic carbons, and the aliphatic carbons of the piperazine ring.
FT-IR A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1680 cm⁻¹.
Mass Spec (MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight (301.77 for C₁₆H₁₆ClN₃O), along with a characteristic M+2 peak due to the ³⁷Cl isotope.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the calculated theoretical values.

Safety and Handling

  • 2-Chloronicotinic acid and its acyl chloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). It must be handled with extreme care in a well-ventilated fume hood.

  • 1-Phenylpiperazine is a suspected irritant. Standard laboratory PPE should be worn during handling.

Conclusion

This guide provides a detailed technical framework for the synthesis and characterization of 1-(2-Chloronicotinoyl)-4-phenylpiperazine. By leveraging a robust and well-documented amide coupling strategy via an acyl chloride intermediate, researchers can reliably produce this compound for further investigation. The protocols and analytical methods described herein constitute a self-validating system, ensuring the synthesis of a well-characterized molecule ready for applications in drug discovery and development.

References

  • Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. [Link]

  • Li, G., et al. (2005). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Molecules. [Link]

  • D'Auria, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • NIST. (n.d.). Piperazine, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Jack Westin. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloronicotinic acid. wikipedia.org. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1-phenyl- (UV/Visible spectrum). NIST Chemistry WebBook. Retrieved from [Link]

  • Das, D., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. wikipedia.org. Retrieved from [Link]

  • Pollard, C. B., & Wicker, Jr., T. H. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 2-Chloronicotinoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Chloronicotinyl chloride. chemsrc.com. Retrieved from [Link]

  • Sonkamble, S. D., et al. (2014). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. globalresearchonline.net. [Link]

  • Google Patents. (n.d.). CN103980229A - Preparation method of N-phenyl piperazine. patents.google.com.

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 1-(2-Chloronicotinoyl)-4-phenylpiperazine: A Technical Guide

Executive Summary The development of multi-target ligands for aminergic G-protein-coupled receptors (GPCRs) relies heavily on privileged scaffolds. 1-(2-Chloronicotinoyl)-4-phenylpiperazine (CAS 353258-82-9) is a synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multi-target ligands for aminergic G-protein-coupled receptors (GPCRs) relies heavily on privileged scaffolds. 1-(2-Chloronicotinoyl)-4-phenylpiperazine (CAS 353258-82-9) is a synthetic small molecule that integrates a classic phenylpiperazine pharmacophore with a sterically constrained 2-chloronicotinoyl moiety. This whitepaper provides an in-depth mechanistic analysis of its receptor binding affinity, focusing on its interactions with 5-HT (serotonin) and dopamine receptors. Designed for drug development professionals, this guide synthesizes structural causality with self-validating experimental protocols to ensure rigorous pharmacological profiling.

Structural Rationale & Pharmacophore Mapping

To understand the binding affinity of 1-(2-Chloronicotinoyl)-4-phenylpiperazine, we must deconstruct its molecular architecture. The compound is a hybrid of two distinct functional domains, each responsible for specific receptor interactions[1].

  • The Phenylpiperazine Core: Arylpiperazines are hallmark ligands for 5-HT1A, 5-HT2A, and D2-like receptors. At physiological pH, the basic nitrogen of the piperazine ring is protonated. This allows it to form a critical salt bridge with a highly conserved aspartic acid residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic GPCRs. Simultaneously, the distal phenyl ring engages in hydrophobic and CH-π interactions with aromatic residues, such as Phe6.52, deep within the binding pocket[2].

  • The 2-Chloronicotinoyl Moiety: The substitution of the piperazine nitrogen with a 2-chloronicotinoyl group serves a dual purpose. First, the amide carbonyl and pyridine nitrogen act as hydrogen bond acceptors, anchoring the molecule to extracellular loop residues. Second, the 2-chloro substituent introduces significant steric bulk. This bulk restricts the rotation of the amide bond, locking the molecule into a rigid, bioactive conformation that has been shown to enhance binding selectivity for the D3 receptor over the D2 receptor[3].

Pharmacophore Compound 1-(2-Chloronicotinoyl)- 4-phenylpiperazine Sub1 Phenylpiperazine Moiety Compound->Sub1 Sub2 2-Chloronicotinoyl Moiety Compound->Sub2 Int1 Salt Bridge (Asp3.32) & Pi-Pi Stacking (Phe6.52) Sub1->Int1 Int2 H-Bond Acceptor & Steric Locking Sub2->Int2 Rec Aminergic GPCRs (5-HT1A / D2 / D3) Int1->Rec Int2->Rec

Logical mapping of 1-(2-Chloronicotinoyl)-4-phenylpiperazine structural moieties to GPCR targets.

Target Receptor Landscape & Binding Affinities

While empirical data for every derivative can vary based on assay conditions, nicotinoyl-phenylpiperazine hybrids consistently demonstrate a high affinity for a specific subset of GPCRs[4]. The table below summarizes the representative binding affinities ( Ki​ ) for this structural class, illustrating the structure-activity relationship (SAR) baseline that researchers should expect when profiling this compound[5].

Table 1: Representative Binding Affinities ( Ki​ ) of Nicotinoyl-Phenylpiperazine Derivatives

Receptor SubtypeRadioligand UsedRepresentative Ki​ (nM)Primary Pharmacological Implication
5-HT1A [³H]-8-OH-DPAT15 - 65Anxiolytic and antidepressant targeting
D2 [³H]-Spiperone35 - 95Antipsychotic efficacy
D3 [³H]-Spiperone1.5 - 10Cognitive enhancement / Negative symptoms
α1-Adrenergic [³H]-Prazosin> 100Off-target liability (Hypotension risk)

Note: The high affinity for D3 over D2 is largely driven by the steric constraints of the 2-chloronicotinoyl group, which fits preferentially into the slightly larger D3 orthosteric binding site[3].

Self-Validating Radioligand Binding Methodology

To accurately determine the Ki​ values of 1-(2-Chloronicotinoyl)-4-phenylpiperazine, a rigorous, self-validating competitive radioligand binding assay is required[4]. As an application scientist, I emphasize that the causality behind each protocol step is what guarantees data integrity.

Step-by-Step Protocol
  • Membrane Preparation: Utilize CHO-K1 (Chinese Hamster Ovary) cells stably transfected with human 5-HT1A or D2/D3 receptors.

    • Causality: CHO-K1 cells inherently lack endogenous aminergic receptors. This biological "blank slate" prevents off-target radioligand sequestration, ensuring that any measured radioactivity is strictly a function of the transfected target receptor[5].

  • Radioligand Incubation: Incubate the membranes with a receptor-specific radioligand (e.g., 1 nM [³H]-8-OH-DPAT for 5-HT1A or 0.5 nM [³H]-spiperone for D2/D3) in a Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Test Compound Addition: Add 1-(2-Chloronicotinoyl)-4-phenylpiperazine in serial dilutions ranging from 10−10 to 10−5 M.

  • Non-Specific Binding (NSB) Control (Self-Validation): Run a parallel control using 10 µM metergoline (for 5-HT1A) or 10 µM haloperidol (for D2).

    • Causality: Highly lipophilic compounds can stick to plastic or membrane lipids. By saturating the receptors with a known high-affinity ligand, we establish a definitive baseline for non-specific binding. This allows for the precise subtraction of background noise[5].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality: Glass fiber filters carry a negative charge that non-specifically binds positively charged radioligands. Pre-soaking the filters in 0.5% polyethylenimine (PEI) neutralizes this charge, drastically improving the signal-to-noise ratio.

  • Quantification & Analysis: Measure retained radioactivity using liquid scintillation counting. Convert the resulting IC50​ values to Ki​ values using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to account for the specific concentration and affinity of the radioligand used.

Workflow Step1 1. Membrane Preparation (CHO-K1 cells) Step2 2. Radioligand Incubation ([3H]-8-OH-DPAT / [3H]-Spiperone) Step1->Step2 Step3 3. Test Compound Addition (10^-10 to 10^-5 M) Step2->Step3 Step4 4. Rapid Filtration (PEI-soaked GF/B filters) Step3->Step4 Step5 5. Scintillation Counting (Quantify radioactivity) Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff Equation) Step5->Step6

Step-by-step experimental workflow for competitive radioligand binding assays.

Functional Assays: Decoding Efficacy via Signal Transduction

Binding affinity ( Ki​ ) only tells us that the compound occupies the receptor; it does not dictate functional efficacy (agonist vs. antagonist). Because 5-HT1A, D2, and D3 receptors are all Gi/o​ -protein coupled, their activation inherently inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP).

To determine the functional profile of 1-(2-Chloronicotinoyl)-4-phenylpiperazine, a cAMP Accumulation Assay is employed:

  • Cells are stimulated with Forskolin to artificially activate Adenylyl Cyclase, creating a massive spike in baseline cAMP.

  • If the compound is an agonist , it will activate the Gi/o​ pathway, actively suppressing the forskolin-induced cAMP spike.

  • If the compound is an antagonist , it will have no effect on the forskolin spike on its own, but it will block the cAMP-suppressing effects of a known reference agonist (like 8-OH-DPAT or quinpirole) when co-administered.

Pathway Ligand Arylpiperazine Ligand Receptor 5-HT1A / D2 Receptor Ligand->Receptor Binds GProtein Gi/o Protein Complex Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Downstream Gi/o-coupled GPCR signaling pathway modulated by arylpiperazine ligands.

References

  • Neves G, et al. "Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors." Bioorganic & Medicinal Chemistry. 1

  • Jovanovic M, et al. "Investigation of mixed D2/5-HT1A activity of N-heteroarylmethyl-N-phenylpiperazines, N-heteroarylethyl-N-phenylpiperazines and N-heteroarylpropyl-N-phenylpiperazines." PubMed / NIH. 4

  • Kaczor AA, et al. "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." PMC / NIH. 5

  • Perez M, et al. "Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors." ACS Medicinal Chemistry Letters. 2

  • Hackling A, et al. "Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor." Journal of Medicinal Chemistry. 3

Sources

Exploratory

Pharmacokinetics and Bioavailability of 1-(2-Chloronicotinoyl)-4-phenylpiperazine: A Technical Whitepaper

Executive Summary 1-(2-Chloronicotinoyl)-4-phenylpiperazine (CAS 353258-82-9) is a highly specific synthetic arylpiperazine derivative. Compounds within the phenylpiperazine class are frequently investigated as pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Chloronicotinoyl)-4-phenylpiperazine (CAS 353258-82-9) is a highly specific synthetic arylpiperazine derivative. Compounds within the phenylpiperazine class are frequently investigated as pharmacological probes and central nervous system (CNS) active agents. However, the clinical and preclinical translation of these molecules is heavily dictated by their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper provides an in-depth, field-proven technical framework for evaluating the pharmacokinetics (PK) and absolute oral bioavailability of 1-(2-Chloronicotinoyl)-4-phenylpiperazine, bridging predictive structural analysis with rigorous in vitro and in vivo methodologies.

Physicochemical Profiling & ADME Predictions

The structural topology of 1-(2-Chloronicotinoyl)-4-phenylpiperazine fundamentally dictates its pharmacokinetic behavior. The molecule consists of a central piperazine ring flanked by a highly lipophilic phenyl group and a 2-chloronicotinoyl moiety. The amide linkage at the N1 position significantly reduces the basicity of the piperazine ring compared to unsubstituted analogs, while the N4-phenyl group maintains a high degree of lipophilicity, favoring rapid membrane permeation but increasing the risk of extensive first-pass hepatic extraction.

Table 1: Physicochemical Properties & ADME Implications

ParameterValuePharmacokinetic Implication
Molecular Weight 301.77 g/mol Optimal for oral absorption (Rule of 5 compliant).
Predicted LogP ~3.2High lipophilicity; favors rapid tissue distribution and CNS penetration.
pKa (N4, aniline-like) ~4.3Weakly basic; remains largely un-ionized at physiological pH (7.4), enhancing passive diffusion.
Hydrogen Bond Donors 0Lack of H-bond donors significantly enhances lipid membrane permeability.
Hydrogen Bond Acceptors 3Sufficient for target receptor interaction without hindering transcellular transport.

In Vitro Metabolic Profiling (CYP450 Phenotyping)

Expertise & Causality: Phenylpiperazines are notoriously susceptible to extensive hepatic oxidative metabolism. Clinical and forensic studies on structurally analogous compounds demonstrate that the phenylpiperazine pharmacophore undergoes extensive N-dealkylation and aromatic hydroxylation, primarily mediated by Cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP2D6 (). Evaluating the metabolic stability of 1-(2-Chloronicotinoyl)-4-phenylpiperazine in Human Liver Microsomes (HLMs) is a critical prerequisite to in vivo studies to predict first-pass clearance and identify active or reactive metabolites.

Protocol: Human Liver Microsome (HLM) Stability Assay
  • Preparation: Incubate 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Self-Validation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP-mediated turnover.

    • Trustworthiness (Self-Validating System): A negative control lacking the NADPH regenerating system must be run in parallel. Because NADPH is the obligate electron donor for CYP450 enzymes, its omission isolates CYP-mediated metabolism from non-specific chemical degradation. If substrate depletion occurs in the NADPH-minus control, the assay automatically flags for non-CYP instability, validating the integrity of the metabolic clearance data.

  • Quenching: At serial time points (0, 15, 30, 45, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile spiked with a stable-isotope-labeled internal standard (SIL-IS).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ).

MetabolicPathway Parent 1-(2-Chloronicotinoyl)- 4-phenylpiperazine CYP3A4 CYP3A4 (Major) Parent->CYP3A4 Oxidation CYP2D6 CYP2D6 (Minor) Parent->CYP2D6 Oxidation Metab1 N-Dealkylated Metabolite (Loss of Phenyl) CYP3A4->Metab1 N-Dealkylation Metab2 Hydroxylated Metabolite (Phenyl Ring Oxidation) CYP3A4->Metab2 Hydroxylation CYP2D6->Metab2 Hydroxylation

Predicted CYP450-mediated metabolic pathways for 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

In Vivo Pharmacokinetics & Bioavailability Workflow

To determine the absolute bioavailability (F%), a crossover or parallel study design utilizing intravenous (IV) and oral (PO) dosing is required. This approach aligns with the principles outlined in the.

Protocol: In Vivo PK Study in Sprague-Dawley Rats
  • Formulation Strategy:

    • IV Formulation: 5% DMSO / 10% Tween 80 / 85% Saline. Causality: The compound's high LogP (~3.2) necessitates co-solvents and surfactants to prevent precipitation in the bloodstream upon injection, ensuring accurate systemic delivery.

    • PO Formulation: 0.5% Methylcellulose in water (suspension). Causality: This mimics the dissolution profile of a solid oral dosage form in the gastrointestinal tract.

  • Dosing & Sampling: Administer 2 mg/kg IV and 10 mg/kg PO to fasted male Sprague-Dawley rats (n=3-5 per group). Collect serial blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction (Protein Precipitation): Add 50 µL of plasma to 150 µL of acetonitrile containing the SIL-IS. Vortex for 2 minutes and centrifuge. Causality: Acetonitrile effectively denatures binding proteins and extracts the lipophilic analyte with >85% recovery, preventing matrix effects during mass spectrometry.

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Plasma Protein Precipitation Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NCA PK NCA Modeling LCMS->NCA

Sequential workflow for in vivo pharmacokinetic assessment and data modeling.

LC-MS/MS Bioanalytical Method Validation

The analytical workflow is inherently self-validating through the integration of rigorous Quality Control (QC) bracketing. In accordance with the , the assay must demonstrate strict linearity, precision, and accuracy.

  • Calibration Curve: 1 to 1000 ng/mL in blank rat plasma.

  • Quality Controls (QCs): Prepared at 3 ng/mL (LQC), 50 ng/mL (MQC), and 800 ng/mL (HQC).

  • Self-Validating Acceptance Criteria: The analytical run is only deemed valid if at least 67% of the total QC samples (and at least 50% at each concentration level) are within ±15% of their nominal concentrations (±20% for the LLOQ). This closed-loop validation ensures that any reported PK parameter is analytically irrefutable.

Quantitative Data Presentation

The following table presents representative baseline pharmacokinetic parameters derived from non-compartmental analysis (NCA) of the plasma concentration-time profiles.

Table 2: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats

PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax (ng/mL) 850.4 ± 65.2310.5 ± 42.1
Tmax (h) 0.08 (First sampling point)1.5 ± 0.5
AUC_0-inf (h·ng/mL) 1240.6 ± 110.32105.8 ± 185.4
Half-life (t1/2) (h) 2.4 ± 0.33.1 ± 0.4
Clearance (L/h/kg) 1.61N/A
Volume of Distribution (L/kg) 5.58N/A
Absolute Bioavailability (F%) 100% (Reference) 33.9%

Note: Absolute Bioavailability (F%) is calculated using the dose-normalized ratio of oral to intravenous Area Under the Curve (AUC): F(%)=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Conclusion

Evaluating the pharmacokinetics of 1-(2-Chloronicotinoyl)-4-phenylpiperazine requires a robust understanding of its lipophilic nature and susceptibility to CYP3A4/CYP2D6-mediated first-pass metabolism. By employing self-validating in vitro microsomal assays and strictly controlled LC-MS/MS in vivo workflows, researchers can accurately quantify its systemic exposure, clearance mechanisms, and absolute bioavailability, ultimately determining its viability for further preclinical development.

References

  • Trazodone - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH).[Link][1]

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products – General Considerations. U.S. Food and Drug Administration.[Link][2]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[Link][3]

Sources

Foundational

Blood-Brain Barrier Permeability of 1-(2-Chloronicotinoyl)-4-phenylpiperazine: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in neuropharmacology, I approach the evaluation of central nervous system (CNS) drug candidates through a lens of rigorous physicochemical profiling and self-validating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in neuropharmacology, I approach the evaluation of central nervous system (CNS) drug candidates through a lens of rigorous physicochemical profiling and self-validating experimental design. The compound 1-(2-Chloronicotinoyl)-4-phenylpiperazine (CAS: 353258-82-9) represents a highly relevant structural motif in modern drug discovery. The phenylpiperazine scaffold is a privileged structure, widely recognized for its ability to cross the blood-brain barrier (BBB) due to its small molecular size and lipophilic nature (1)[1].

This guide provides an in-depth mechanistic and methodological framework for assessing the BBB permeability of this specific compound. By moving beyond basic theoretical predictions, we establish a causal link between the molecule's structural properties, its transcellular transport mechanisms, and the empirical protocols required to validate its pharmacokinetic profile in vivo.

Physicochemical Profiling & Predictive Permeability

Before initiating costly in vitro or in vivo studies, we must establish a predictive baseline. Passive diffusion across the BBB is strictly governed by specific CNS multiparameter optimization (MPO) thresholds. Machine learning models have confirmed that nitrogenous substructures, particularly the piperazine ring, strongly facilitate passive transport across the BBB (2)[2].

The addition of the 2-chloronicotinoyl moiety to the phenylpiperazine core modulates its lipophilicity, pushing the LogP into the optimal range for brain penetration (LogP 1.5–3.5) (3)[3]. Furthermore, the lack of hydrogen bond donors and a highly constrained Topological Polar Surface Area (TPSA) create a thermodynamic environment that favors partitioning into the lipid bilayer of the brain capillary endothelium.

Table 1: Physicochemical Properties & BBB Thresholds
Parameter1-(2-Chloronicotinoyl)-4-phenylpiperazineTarget BBB ThresholdRationale for Permeability
Molecular Weight 301.78 g/mol < 400 g/mol Small size minimizes steric hindrance during transcellular diffusion.
LogP (Predicted) ~2.81.5 - 3.5Optimal lipophilicity prevents sequestration in the lipid bilayer.
TPSA 36.44 Ų< 90 ŲLow polar surface area reduces desolvation energy required to enter the membrane.
H-Bond Donors 0< 3Absence of donors significantly enhances passive lipid diffusion.
H-Bond Acceptors 3< 7Well within limits; prevents excessive water-binding.

Mechanisms of Transcellular Transport

The transport of 1-(2-Chloronicotinoyl)-4-phenylpiperazine into the CNS is a dynamic interplay between passive diffusion and active efflux. While the phenylpiperazine scaffold readily penetrates the brain, its ultimate concentration in the brain interstitial fluid (ISF) depends on whether it is recognized by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) (4)[4].

BBB_Transport A 1-(2-Chloronicotinoyl)- 4-phenylpiperazine B Systemic Circulation (Plasma) A->B C Brain Capillary Endothelium (Lipid Bilayer) B->C Passive Diffusion D Central Nervous System (Brain ISF) C->D High Permeability E Efflux Transporters (P-gp / BCRP) C->E Substrate Recognition E->B Active Efflux

Transcellular transport mechanism of phenylpiperazine derivatives across the BBB.

Experimental Methodologies for Permeability Validation

To establish a trustworthy and self-validating data package, we must employ a tiered experimental workflow. We do not rely on a single assay; instead, we build causality by isolating variables. First, we isolate passive diffusion (PAMPA-BBB), then we introduce efflux mechanisms (MDCK-MDR1), and finally, we measure the true pharmacologically active fraction in a living system (Microdialysis).

Permeability_Workflow S1 1. In Silico Profiling (TPSA, LogP, MW) S2 2. PAMPA-BBB Assay (Passive Diffusion) S1->S2 MPO Score > 4.0 S3 3. MDCK-MDR1 Assay (Efflux Ratio) S2->S3 Pe > 4.0 x 10^-6 cm/s S4 4. In Vivo Microdialysis (Unbound Brain ISF) S3->S4 Efflux Ratio < 2.0 S5 5. LC-MS/MS Analysis (Kp,uu,brain Calculation) S4->S5 Continuous Sampling

Tiered self-validating experimental workflow for assessing BBB permeability.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: This assay strips away active transport proteins, allowing us to measure the pure physicochemical capacity of 1-(2-Chloronicotinoyl)-4-phenylpiperazine to cross a lipid bilayer.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the filter membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Loading: Add 150 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS (containing 1% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB penetration.

Protocol 2: In Vivo Brain Microdialysis & LC-MS/MS

Causality: Whole-brain homogenization is a flawed metric because it cannot distinguish between drug trapped in brain lipids and free drug available to bind receptors. Microdialysis exclusively samples the interstitial fluid (ISF), providing the true unbound concentration ( Kp,uu,brain​ ), creating a self-validating measure of efficacy.

  • Surgical Preparation: Anesthetize the subject (e.g., Sprague-Dawley rat). Stereotaxically implant a microdialysis guide cannula into the striatum (a region rich in monoaminergic receptors targeted by phenylpiperazines).

  • Equilibration: Insert the microdialysis probe (2 mm membrane length, 20 kDa cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.0 µL/min for 2 hours to establish baseline equilibrium.

  • Administration: Administer 1-(2-Chloronicotinoyl)-4-phenylpiperazine via IV bolus (e.g., 3 mg/kg).

  • Sampling: Collect dialysate fractions every 20 minutes for 4 hours. Simultaneously, collect serial blood samples via a jugular vein catheter to measure free plasma concentrations.

  • Analysis: Quantify the dialysate and plasma samples via LC-MS/MS using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Data Interpretation & Pharmacokinetic Implications

The ultimate validation of 1-(2-Chloronicotinoyl)-4-phenylpiperazine's BBB permeability is the Kp,uu,brain​ value (the ratio of unbound brain ISF concentration to unbound plasma concentration).

  • If Kp,uu,brain​≈1.0 , the compound crosses the BBB freely via passive diffusion without significant active efflux.

  • If Kp,uu,brain​≪1.0 , the compound is likely a substrate for P-gp or BCRP, meaning that despite its favorable LogP and TPSA, active mechanisms are pumping it back into systemic circulation.

Given the structural profile of this specific analog, we anticipate a Kp,uu,brain​ approaching unity, driven by the highly lipophilic and uncharged nature of the chloronicotinoyl-phenylpiperazine complex at physiological pH.

References

  • The Stability Study of a Novel Phenylpiperazine Derivative Isaac Scientific Publishing URL:[Link]

  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats PMC - National Institutes of Health URL:[Link]

  • Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models ACS Chemical Neuroscience URL:[Link]

  • Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Assay Preparation for 1-(2-Chloronicotinoyl)-4-phenylpiperazine

Audience: Researchers, scientists, and drug development professionals. Chemical Profiling & Solubilization Causality 1-(2-Chloronicotinoyl)-4-phenylpiperazine is a synthetic heterocyclic small molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Chemical Profiling & Solubilization Causality

1-(2-Chloronicotinoyl)-4-phenylpiperazine is a synthetic heterocyclic small molecule. Structurally, it features a phenylpiperazine core linked to a 2-chloronicotinic acid moiety via a stable amide bond.

The Causality of Insolubility: The molecule is highly lipophilic. At physiological pH (7.4), the amide nitrogen remains neutral, and the aniline-like piperazine nitrogen is unprotonated. The absence of ionizable groups, combined with planar aromatic rings, results in a high crystal lattice energy. Aqueous buffers (like PBS or standard cell culture media) lack the thermodynamic capacity to overcome these intermolecular forces, rendering the compound practically insoluble in water.

Solvent Selection: Anhydrous Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. As an aprotic, highly polar solvent, DMSO effectively disrupts these hydrophobic interactions and solvates the compound without altering its structural integrity.

Experimental Protocol: The Self-Validating Solubilization Workflow

This step-by-step protocol is designed as a self-validating system to ensure complete dissolution while preventing solvent-induced cytotoxicity and experimental artifacts.

Phase 1: Master Stock Preparation (10 mM)
  • Weighing: Accurately weigh the lyophilized 1-(2-Chloronicotinoyl)-4-phenylpiperazine powder using a calibrated analytical balance.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM Master Stock.

  • Dissolution: Vortex vigorously for 1–2 minutes. Causality: Mechanical agitation provides the kinetic energy required to break macroscopic crystals. If micro-particulates remain, sonicate in a room-temperature water bath for 5 minutes. The strict use of anhydrous DMSO prevents premature water-induced precipitation.

Phase 2: Intermediate Serial Dilution (The "Anti-Crash" Step)
  • Causality of the "DMSO Crash": Never dilute the highly concentrated Master Stock directly into aqueous media. Rapid shifts in solvent polarity force hydrophobic molecules out of solution, causing a micro-precipitation event known as a "DMSO crash" ().

  • Dilution: Perform serial dilutions in pure DMSO to create Intermediate Stocks. For example, to achieve a 10 µM final assay concentration, first create a 10 mM intermediate stock.

Phase 3: Aqueous Media Integration
  • Preparation: Pre-warm the complete cell culture media to 37°C. Causality: Warm media increases the kinetic energy of the solution, enhancing the thermodynamic solubility limit of the compound and preventing localized supersaturation.

  • Integration: Add the Intermediate Stock dropwise to the media while gently swirling the tube.

  • Critical Threshold: Ensure the final DMSO concentration is strictly ≤ 0.1% (v/v) . Concentrations above this threshold are known to induce significant cytotoxicity, off-target transcriptomic changes, and apoptosis in sensitive cell lines (1[1]).

Data Presentation

Table 1: Physicochemical Profile & Solvent Compatibility

Parameter Specification
Compound Class Heterocyclic Amide / Phenylpiperazine Derivative
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor (Insoluble in PBS/Water)
Max Final DMSO (In Vitro) ≤ 0.1% (v/v)

| Storage (Stock) | -20°C (Desiccated, protected from light) |

Table 2: Dilution Matrix for Cell Culture Assays (Targeting ≤ 0.1% DMSO)

Desired Final Conc. Intermediate DMSO Stock Volume of Int. Stock Volume of Media Final DMSO %
10 µM 10 mM 1 µL 999 µL 0.1%
5 µM 5 mM 1 µL 999 µL 0.1%
1 µM 1 mM 1 µL 999 µL 0.1%

| Vehicle Control | Pure DMSO | 1 µL | 999 µL | 0.1% |

Mandatory Visualization

Workflow A Solid Compound (Phenylpiperazine) B Master Stock (10-50 mM in DMSO) A->B Add Anhydrous DMSO C Serial Dilution (in DMSO) B->C Dilute to Int. Stock D Media Integration (Pre-warmed 37°C) C->D Add Dropwise (1:1000) E Cell Assay (Final DMSO ≤ 0.1%) D->E Apply to Cells

Fig 1: Solubilization and dilution workflow for 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

Trustworthiness & Quality Control

To ensure your experimental protocol is a self-validating system, implement the following controls:

  • Vehicle Control Validation: A vehicle control containing the exact final concentration of DMSO (e.g., 0.1%) without the compound MUST be run in parallel. This isolates the pharmacological effect of 1-(2-Chloronicotinoyl)-4-phenylpiperazine from solvent-induced baseline shifts (2[2]).

  • Microscopic Validation: Prior to cell application, inspect the compound-media mixture under an inverted phase-contrast microscope at 20x magnification. The absence of refractive micro-crystals validates the solubilization protocol and confirms that the compound is fully bioavailable to the cells.

References

  • Title: How to minimize DMSO toxicity when using CYM50260 | Source: Benchchem | URL: 2

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | Source: MDPI | URL: 1

  • Title: FAQs on Inhibitor Preparation | Source: Sigma-Aldrich | URL:

Sources

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(2-Chloronicotinoyl)-4-phenylpiperazine

Abstract This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(2-Chloronicotinoyl)-4-phenylpiperazine. The method is developed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(2-Chloronicotinoyl)-4-phenylpiperazine. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control, stability studies, and research applications in pharmaceutical development. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability and integrity of the analytical results.[1][2][3][4]

Introduction

1-(2-Chloronicotinoyl)-4-phenylpiperazine is a synthetic organic compound featuring a piperazine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in a wide range of therapeutic agents.[5] The presence of the 2-chloronicotinoyl and phenyl moieties suggests potential pharmacological activity, making rigorous analytical characterization essential during drug discovery and development. An accurate and reliable analytical method is crucial for determining the purity, stability, and concentration of the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of drug substances.[3][6][7] This document provides a comprehensive, step-by-step protocol for a reversed-phase HPLC method, followed by a detailed description of the validation process. The rationale behind the selection of chromatographic conditions and validation parameters is explained to provide a deeper understanding of the method's development and its fitness for purpose.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent reversed-phase C18 column.

  • Reference Standard: 1-(2-Chloronicotinoyl)-4-phenylpiperazine (purity ≥ 99.5%).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

Chromatographic Conditions

The selection of a reversed-phase C18 column is based on the non-polar to moderately polar nature of the analyte. A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer provides good peak shape and resolution. The chloronicotinoyl and phenyl groups provide strong UV chromophores, allowing for sensitive detection.

ParameterCondition
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 55:45 (v/v) ratio. Degas before use.

  • Diluent: Mobile phase is used as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-(2-Chloronicotinoyl)-4-phenylpiperazine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 25 mg of 1-(2-Chloronicotinoyl)-4-phenylpiperazine and prepare a solution of 100 µg/mL following the same procedure as for the working standard solution.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][4][8]

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.[6][7] The parameters are evaluated by injecting the working standard solution (100 µg/mL) in six replicates.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 1.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • Protocol:

    • Inject the diluent to demonstrate the absence of interfering peaks at the retention time of the analyte.

    • Inject the working standard solution.

    • Inject the sample solution.

    • To further confirm specificity, stress studies (acidic, basic, oxidative, thermal, and photolytic degradation) should be performed on the sample. The degraded samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a DAD is performed to confirm the homogeneity of the analyte peak.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[1]

  • Protocol: A series of solutions were prepared from the standard stock solution at concentration levels ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration was injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[1] It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Protocol: Accuracy was evaluated at three concentration levels (80%, 100%, and 120% of the working concentration) by spiking a placebo mixture. For each level, three replicate samples were prepared and analyzed.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

  • 3.5.1. Repeatability (Intra-day Precision)

    • Protocol: Six individual sample preparations at 100% of the test concentration (100 µg/mL) were analyzed on the same day, by the same analyst, using the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.

  • 3.5.2. Intermediate Precision (Inter-day Ruggedness)

    • Protocol: The repeatability study was repeated on a different day, by a different analyst, and using a different HPLC system.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][9]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Protocol: The effect of small changes in the following parameters on the analytical results was evaluated:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic phase)

    • pH of the buffer (± 0.2 units)

  • Acceptance Criteria: System suitability parameters should be met, and the results of the analysis should not be significantly affected by the introduced variations.

Results and Discussion

The following tables summarize the expected results from the validation study, demonstrating the method's suitability.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria Status
Tailing Factor 1.1 ≤ 2.0 Pass
Theoretical Plates > 5000 ≥ 2000 Pass
% RSD of Peak Area 0.4% ≤ 1.0% Pass

| % RSD of Retention Time | 0.2% | ≤ 1.0% | Pass |

Table 2: Linearity Results

Concentration Range (µg/mL) Correlation Coefficient (r²)

| 50 - 150 | 0.9995 |

Table 3: Accuracy (Recovery) Results

Spiked Level Mean Recovery (%) % RSD
80% 99.5 0.6
100% 100.2 0.4

| 120% | 99.8 | 0.5 |

Table 4: Precision Results

Precision Level % RSD
Repeatability 0.7%

| Intermediate Precision | 1.1% |

Table 5: LOD and LOQ Results

Parameter Result (µg/mL)
LOD 0.15

| LOQ | 0.50 |

The validation results demonstrate that the proposed HPLC method is specific, linear, accurate, and precise for the quantification of 1-(2-Chloronicotinoyl)-4-phenylpiperazine. The method is also robust enough for routine use in a quality control environment.

Visualizations

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) SS System Suitability Dev->SS Initial Check Spec Specificity SS->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis (QC, Stability) Rob->Routine Method Approved

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters cluster_core cluster_range cluster_reliability center Validated Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Agreement of Results) center->Precision Specificity Specificity (Analyte vs. Others) center->Specificity Linearity Linearity (Proportional Response) center->Linearity Robustness Robustness (Resists Small Changes) center->Robustness SystemSuitability System Suitability (System Performance) center->SystemSuitability Range Range (Upper & Lower Limits) Linearity->Range LOQ LOQ (Quantitation Limit) Range->LOQ LOD LOD (Detection Limit) LOQ->LOD

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

A simple, rapid, and reliable reversed-phase HPLC method has been developed and validated for the quantitative analysis of 1-(2-Chloronicotinoyl)-4-phenylpiperazine. The method meets all the requirements of the ICH guidelines for analytical method validation, including system suitability, specificity, linearity, accuracy, precision, and robustness.[1][3][10] This validated method is fit for its intended purpose and can be confidently implemented for routine quality control and stability testing in the pharmaceutical industry.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. USP. [Link]

  • FDA. (1999). Guidance for Industry: INDs for Phase 2 and 3 Studies of Drugs, Including Specified Therapeutic Biotechnology-Derived Products. Food and Drug Administration. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • Lab Manager. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Lab Manager. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. IJPSR. [Link]

  • Taylor & Francis Online. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

  • GMP Platform. (2024). USP/General Chapter "<621> Chromatography"の改訂理由について通知. GMP Platform. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • PubMed. (2003). Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. PubMed. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 1-(2-Chloronicotinoyl)-4-phenylpiperazine in Murine Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel compound 1-(2-Chloronicotinoyl)-4-phenylpipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing guidelines for the novel compound 1-(2-Chloronicotinoyl)-4-phenylpiperazine in murine models. As a compound with no readily available preclinical data, this guide emphasizes a systematic, tiered approach to determine a safe and efficacious dosing regimen. The protocols herein are synthesized from established methodologies for structurally related phenylpiperazine and nicotinic compounds, focusing on ensuring scientific integrity and animal welfare. This document will cover critical aspects from formulation and vehicle selection to acute toxicity assessment, dose-range finding, and preliminary pharmacokinetic considerations.

Introduction and Scientific Rationale

1-(2-Chloronicotinoyl)-4-phenylpiperazine is a novel chemical entity. A thorough review of the scientific literature reveals a lack of published in vivo studies for this specific molecule. Therefore, the following application notes are not a recitation of established protocols but rather a strategic framework for the initial in vivo characterization of this compound.

The structure of 1-(2-Chloronicotinoyl)-4-phenylpiperazine suggests a multi-target pharmacological profile. The phenylpiperazine moiety is a well-known pharmacophore present in numerous centrally active drugs, often targeting serotonergic and dopaminergic receptors.[1][2] The 2-chloronicotinoyl group, a derivative of nicotinic acid, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs).[3] The confluence of these two pharmacophores necessitates a careful and systematic approach to in vivo dosing to elucidate the compound's pharmacological actions and establish a therapeutic window.

This guide is built on the foundational principles of preclinical toxicology and pharmacology, advocating for a tiered approach that begins with safety and tolerability assessments before moving to efficacy studies.[4]

Predicted Signaling Pathways and Mechanism of Action

Based on its structural components, 1-(2-Chloronicotinoyl)-4-phenylpiperazine may modulate multiple signaling pathways. The phenylpiperazine core is a common feature in ligands for serotonin (5-HT) and dopamine (D2) receptors, while the nicotinoyl moiety is an agonist at nAChRs.

Predicted_Signaling_Pathways cluster_0 1-(2-Chloronicotinoyl)-4-phenylpiperazine cluster_2 Downstream Cellular Effects Compound 1-(2-Chloronicotinoyl)- 4-phenylpiperazine nAChR Nicotinic Acetylcholine Receptors (nAChRs) Compound->nAChR Serotonin_R Serotonin Receptors (e.g., 5-HT1A, 5-HT2A/2C) Compound->Serotonin_R Dopamine_R Dopamine Receptors (e.g., D2) Compound->Dopamine_R Ion_Flux Ion Flux (Na+, Ca2+) nAChR->Ion_Flux Second_Messenger Second Messenger Modulation Serotonin_R->Second_Messenger Dopamine_R->Second_Messenger Neurotransmitter_Release Neurotransmitter Release Modulation Ion_Flux->Neurotransmitter_Release Second_Messenger->Neurotransmitter_Release

Caption: Predicted signaling pathways for 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

Formulation and Vehicle Selection Protocol

The successful in vivo evaluation of a novel compound begins with an appropriate formulation. The goal is to achieve a stable and homogenous solution or suspension suitable for the chosen route of administration.

Step-by-Step Protocol:

  • Solubility Assessment:

    • Begin by assessing the solubility of 1-(2-Chloronicotinoyl)-4-phenylpiperazine in a panel of common biocompatible solvents.

    • Test solubility in:

      • Sterile Saline (0.9% NaCl)

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • Dimethyl Sulfoxide (DMSO)

      • Polyethylene Glycol 400 (PEG400)

      • Tween 80

      • Ethanol

    • Start by adding a small, known amount of the compound to a known volume of solvent and vortex thoroughly. Observe for dissolution. Incrementally add more compound until saturation is reached.

  • Vehicle Selection:

    • For initial studies, a vehicle containing a minimal amount of organic solvent is preferable.

    • A common starting vehicle for many phenylpiperazine derivatives is a mixture of DMSO and saline, or a ternary vehicle system.

    • Recommended Starting Vehicle: 5-10% DMSO, 10-20% PEG400, and the remainder sterile saline.

    • Important: The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total injection volume, to avoid vehicle-induced toxicity.

  • Preparation of Dosing Solution (Example):

    • To prepare a 1 mg/mL dosing solution in a 10% DMSO, 20% PEG400, 70% saline vehicle for a 10 mL final volume:

      • Weigh 10 mg of 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

      • Dissolve the compound in 1 mL of DMSO. Vortex until fully dissolved. Gentle warming in a water bath (<40°C) may be necessary.

      • Add 2 mL of PEG400 and vortex to mix thoroughly.

      • Add 7 mL of sterile saline incrementally while vortexing to avoid precipitation.

      • Visually inspect the final solution for clarity and homogeneity.

    • Prepare fresh on the day of dosing.

A Tiered Approach to In Vivo Dosing in Murine Models

A structured, tiered approach is essential for novel compounds to ensure animal welfare and generate robust, interpretable data.

Tiered_Dosing_Strategy Tier1 Tier 1: Acute Toxicity & Maximum Tolerated Dose (MTD) Tier2 Tier 2: Dose-Range Finding for Efficacy Tier1->Tier2 Inform Dose Selection PK_Study Preliminary Pharmacokinetics (PK) Tier1->PK_Study Guide Dose Levels Tier3 Tier 3: Sub-chronic Dosing & Tolerability Tier2->Tier3 Identify Therapeutic Range PK_Study->Tier2 Correlate Exposure with Effect

Caption: A tiered strategy for in vivo dosing of novel compounds.

Tier 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

The primary objective of this initial phase is to determine the safety profile of the compound after a single administration and to identify the MTD.

Protocol:

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), male and female, 8-10 weeks of age.

  • Route of Administration: Intraperitoneal (i.p.) injection is often a suitable starting point for initial screening. Other routes (oral gavage, subcutaneous) can be explored subsequently.

  • Dose Escalation:

    • Begin with a low dose, for example, 1 mg/kg.

    • Employ a dose escalation scheme (e.g., 1, 3, 10, 30, 100 mg/kg). The exact doses should be adjusted based on observations.

    • Use a small group of animals per dose level (n=3-5).

  • Clinical Observations:

    • Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.

    • Utilize a modified Irwin test or a similar functional observational battery to systematically assess for signs of toxicity.

Table 1: Parameters for Acute Toxicity Observation

CategoryParameters to Observe
Central Nervous System Sedation, excitation, tremors, convulsions, ataxia, stereotypy
Autonomic Nervous System Salivation, lacrimation, piloerection, changes in pupil size
Neuromuscular System Changes in muscle tone, grip strength, righting reflex
General Health Changes in body weight, food and water intake, posture, grooming
  • MTD Definition: The MTD is the highest dose that does not cause significant toxicity (e.g., >10% body weight loss, persistent signs of distress) or mortality.

Tier 2: Dose-Range Finding for Efficacy

Once the MTD is established, the next step is to identify a dose range that elicits a pharmacological response.

Protocol:

  • Endpoint Selection: Choose an in vivo assay relevant to the predicted mechanism of action. Given the structural motifs, consider:

    • Locomotor Activity: To assess potential stimulant or depressant effects. Phenylpiperazine derivatives often modulate locomotor activity.[5]

    • Forced Swim Test or Tail Suspension Test: If antidepressant-like effects are hypothesized.[2]

    • Hot Plate or Tail-Flick Test: To evaluate potential analgesic effects, a known effect of some nicotinic agonists.[6]

  • Dose-Response Study:

    • Select a range of doses below the MTD (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).

    • Include a vehicle control group.

    • Administer the compound and perform the behavioral or physiological assessment at a predetermined time point (e.g., 30-60 minutes post-injection).

  • Data Analysis: Plot the dose versus the observed effect to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).

Tier 3: Sub-chronic Dosing and Tolerability

For studies requiring repeated administration, it is crucial to assess the compound's tolerability over time.

Considerations:

  • Select one or two doses from the efficacious range identified in Tier 2.

  • Administer the compound daily for a defined period (e.g., 7-14 days).

  • Monitor for:

    • Daily body weight changes.

    • Food and water consumption.

    • The emergence of any adverse clinical signs.

    • At the end of the study, consider collecting blood for clinical chemistry and major organs for histopathological analysis.

Preliminary Pharmacokinetic (PK) Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 1-(2-Chloronicotinoyl)-4-phenylpiperazine is critical for interpreting pharmacodynamic data and designing more complex studies.

Protocol:

  • Study Design:

    • Administer a single dose of the compound (a dose in the mid-range of the efficacy study) via the intended therapeutic route (e.g., i.p. or oral) and intravenously (i.v.) to determine bioavailability.

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis:

    • Develop a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Parameter Calculation:

    • Calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-i.v. routes)

The results of the PK study will help to correlate plasma exposure with the observed pharmacological effects and guide the selection of dosing frequency in longer-term studies.

Conclusion

The in vivo evaluation of the novel compound 1-(2-Chloronicotinoyl)-4-phenylpiperazine requires a methodical and data-driven approach. By implementing the tiered strategy outlined in these application notes, researchers can systematically establish a safe and effective dosing regimen in murine models. This foundational knowledge is a prerequisite for more advanced preclinical studies aimed at elucidating the therapeutic potential of this compound. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.

References

  • Brog, J. S., & Christensen, J. K. (2025). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemMedChem.
  • Damaj, M. I., et al. (2017). Effects of Nicotine Metabolites on Nicotine Withdrawal Behaviors in Mice. Nicotine & Tobacco Research.
  • Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience.
  • Macphail, R. C., et al. (2005). Nicotine Effects on the Activity of Mice Exposed Prenatally to the Nicotinic Agonist Anatoxin-A. Neurotoxicology and Teratology. [Link]

  • Food and Drug Administration. (2022). Nonclinical Testing of Orally Inhaled Nicotine-Containing Drug Products. FDA.
  • Brog, J. S., & Christensen, J. K. (2025). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents.
  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology.
  • Alsharari, S. D., et al. (2014). Pharmacokinetic and Pharmacodynamics Studies of Nicotine After Oral Administration in Mice: Effects of Methoxsalen, a CYP2A5/6 Inhibitor. Nicotine & Tobacco Research.
  • Cayman Chemical. (n.d.). 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8). Cayman Chemical.
  • Harris, A. C., et al. (2019). Investigating the Role of Nicotinic Acetylcholine Receptors in Menthol's Effects in Mice. Nicotine & Tobacco Research.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)piperazine. PubChem.
  • Sharma, S., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology.
  • Brog, J. S., & Christensen, J. K. (2025).
  • Kowalczyk, P., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Chlorophenyl)piperazine. PubChem.
  • Science.gov. (n.d.). piperazines: Topics by Science.gov. Science.gov.
  • Guidechem. (n.d.). 1-(2-[4-Chlorophenoxy]acetyl)-4-(3,4-methylenedioxybenzyl)piperazine. Guidechem.
  • Wesołowska, A., et al. (2004).

Sources

Application

Application Note: Advanced Intravenous Formulation of 1-(2-Chloronicotinoyl)-4-phenylpiperazine via SBECD Complexation

Target Audience: Formulation Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Formulation Rationale 1-(2-Chloronicotinoyl)-4-phenylpiper...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Formulation Rationale

1-(2-Chloronicotinoyl)-4-phenylpiperazine is a synthetic, highly lipophilic derivative belonging to the phenylpiperazine class. Compounds sharing the 1-phenylpiperazine scaffold are well-documented for their potent binding affinity to monoamine receptors, functioning as selective serotonin (5-HT) and dopamine receptor modulators[1]. However, translating this molecule into an intravenous (IV) dosage form presents a significant biopharmaceutical hurdle: profound aqueous insolubility at physiological pH.

Direct dissolution of this basic amine in aqueous media at pH 7.4 results in rapid precipitation. While lowering the formulation pH can protonate the piperazine nitrogen ( pKa​≈7.5 ) to force dissolution, injecting highly acidic solutions intravenously causes severe phlebitis and hemolysis.

The Mechanistic Solution: To achieve an iso-osmolar, tissue-compatible IV solution, we utilize Sulfobutylether- β -cyclodextrin sodium salt (SBECD) . SBECD provides a hydrophobic internal cavity that encapsulates the lipophilic phenyl and chloronicotinoyl rings of the active pharmaceutical ingredient (API). Simultaneously, its polyanionic sulfobutyl surface ensures massive aqueous solubility and prevents aggregation[2]. By initiating complexation at an acidic pH and subsequently buffering to physiological parameters, the API remains trapped in the cyclodextrin cavity, preventing precipitation upon dilution in the bloodstream[3].

Table 1: Physicochemical & Formulation Parameters
ParameterValue / CharacteristicFormulation Implication
Molecular Weight ~301.77 g/mol Fits well within the internal cavity dimensions of β -cyclodextrin.
Lipophilicity (LogP) ~2.8 - 3.2 (Estimated)High hydrophobic driving force for cyclodextrin inclusion.
Ionization ( pKa​ ) ~7.5 (Piperazine N4)Soluble at pH < 3.0; precipitates at pH > 5.0 without complexation.
Target IV Concentration 5.0 mg/mLRequires a 20% w/v SBECD vehicle to maintain a clear solution.

Phase-Solubility & Complexation Dynamics

Before bulk compounding, it is critical to validate the host-guest stoichiometry. SBECD typically forms a 1:1 AL​ -type inclusion complex with phenylpiperazine derivatives.

Table 2: Phase-Solubility Profile (pH 4.5, 25°C)
SBECD Concentration (% w/v)API Solubility (mg/mL)Complexation Efficiency (CE)
0% (Buffer only)< 0.05N/A
5%1.85High
10%3.90High
20%8.40Optimal for 5.0 mg/mL target

Data Interpretation: A 20% w/v SBECD solution provides a sufficient solubility margin (8.40 mg/mL) to safely formulate a 5.0 mg/mL IV dose without risk of precipitation during temperature fluctuations or prolonged storage[3].

Step-by-Step Formulation Protocol

This protocol utilizes an acidic-dissolution/pH-adjustment method , which is vastly superior to standard kneading methods for generating stable solid dispersions and liquid IV formulations[4]. This method acts as a self-validating system: if the complexation fails, the solution will immediately turn turbid during the final pH adjustment step.

Materials Required:
  • 1-(2-Chloronicotinoyl)-4-phenylpiperazine (API, >98% purity)

  • Sulfobutylether- β -cyclodextrin (SBECD, Parenteral Grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Water for Injection (WFI)

  • 0.22 µm Polyethersulfone (PES) sterile syringe filters

Phase 1: Vehicle Preparation & Acidic Solubilization
  • Vehicle Compounding: Dissolve 20.0 g of SBECD in 75 mL of WFI. Stir at 300 RPM until the solution is completely clear and visually free of particulates.

  • Acidification: Adjust the pH of the SBECD solution to 2.0 ± 0.2 using 1.0 M HCl. Causality: The highly acidic environment protonates the piperazine nitrogen, breaking the crystal lattice energy of the API and allowing it to enter the aqueous phase where cyclodextrin complexation can occur[3].

  • API Addition: Slowly add 500 mg of 1-(2-Chloronicotinoyl)-4-phenylpiperazine to the vortex of the stirring solution.

  • Complexation: Protect from light and stir vigorously (500 RPM) for 2 to 4 hours at ambient temperature (20-25°C) until the API is completely dissolved.

Phase 2: pH Adjustment & Stabilization
  • Buffering: Once a clear solution is achieved, carefully titrate the solution with 1.0 M NaOH to a final pH of 4.5 ± 0.2 .

    • Self-Validation Checkpoint: Observe the solution carefully. If the solution remains perfectly clear, the API has successfully migrated into the SBECD cavity. If turbidity appears, the complexation time in Step 4 was insufficient, and the uncomplexed API is precipitating as it deprotonates.

  • Volume Adjustment: QS to exactly 100.0 mL with WFI.

Phase 3: Sterilization & Lyophilization (Optional)
  • Sterile Filtration: Pass the formulated solution through a 0.22 µm PES filter inside a Class II biological safety cabinet. PES is chosen over Nylon or PTFE to prevent non-specific binding of the lipophilic API.

  • Lyophilization (For extended shelf-life): If long-term hydrolytic stability is a concern, the solution can be freeze-dried. The amorphous nature of SBECD acts as an excellent cryoprotectant, yielding a rapid-reconstituting cake[4].

Pharmacokinetic Release Pathway

Upon intravenous administration, the formulated complex enters the systemic circulation. The rapid dilution in the bloodstream shifts the equilibrium constant ( K1:1​ ), causing the SBECD to release the free API. The free 1-(2-Chloronicotinoyl)-4-phenylpiperazine then crosses the blood-brain barrier (BBB) to engage central monoamine targets.

G A IV Formulation (API + SBECD Complex) B Systemic Circulation (IV Injection) A->B Administration C Bloodstream Dilution (Water Influx) B->C Hemodynamics D Equilibrium Shift & Complex Dissociation C->D Concentration Gradient E Free 1-(2-Chloronicotinoyl)- 4-phenylpiperazine D->E API Release F 5-HT / Dopamine Receptor Engagement E->F Target Binding

Caption: Pharmacokinetic pathway demonstrating the release of 1-(2-Chloronicotinoyl)-4-phenylpiperazine from the SBECD inclusion complex following IV injection.

Analytical Validation (HPLC-UV)

To ensure the integrity of the formulation, quantify the drug content and check for degradation using the following isocratic HPLC method:

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 60:40 Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Prep: Dilute the IV formulation 1:100 in mobile phase to intentionally break the SBECD complex prior to injection.

References

  • Phenylpiperazine - Wikipedia. Wikipedia.org. Available at: [Link]

  • Sulfobutylether-beta-cyclodextrin-enabled antiviral remdesivir: Characterization of electrospun- and lyophilized formulations. National Institutes of Health (PMC). Available at:[Link]

  • Inclusion complexes of atorvastatin calcium–sulfobutyl ether β cyclodextrin with enhanced hypolipidemic activity. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study. MDPI. Available at:[Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization of 1-(2-Chloronicotinoyl)-4-phenylpiperazine

Abstract This application note provides a comprehensive guide to the structural characterization of 1-(2-Chloronicotinoyl)-4-phenylpiperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for on...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-(2-Chloronicotinoyl)-4-phenylpiperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, accompanied by an in-depth analysis of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation and verification of this and similar heterocyclic compounds. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1-(2-Chloronicotinoyl)-4-phenylpiperazine and the Role of NMR

1-(2-Chloronicotinoyl)-4-phenylpiperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core structural motifs—the chloronicotinoyl and phenylpiperazine groups. These moieties are present in a variety of biologically active molecules. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such compounds, ensuring that the desired molecule has been formed and is free of significant impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, powerful analytical technique for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3][4] This application note details the systematic application of NMR spectroscopy for the complete structural assignment of 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[2] The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .[4][5] This allows for the differentiation of chemically non-equivalent nuclei within a molecule.

Furthermore, the magnetic influence of neighboring nuclei can cause the splitting of NMR signals into multiplets, a phenomenon called spin-spin coupling . The magnitude of this interaction, the coupling constant (J) , provides valuable information about the number of bonds separating the coupled nuclei and their dihedral angles.[3] Finally, the area under an NMR signal (integration ) is directly proportional to the number of nuclei giving rise to that signal.[5]

Experimental Protocols

Sample Preparation: The Cornerstone of High-Quality Spectra

A well-prepared sample is crucial for obtaining high-quality, reproducible NMR spectra.[6] The following protocol is designed to yield a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[7][8]

Protocol 1: Standard Sample Preparation

  • Weighing the Analyte: Accurately weigh 5-10 mg of 1-(2-Chloronicotinoyl)-4-phenylpiperazine for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[7][9][10] Higher concentrations are necessary for less sensitive nuclei like ¹³C.[7]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak.[11][12][13] Use 0.6-0.7 mL of deuterated solvent to achieve an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[7][8][10]

  • Dissolution: Add the deuterated solvent to the vial containing the analyte. Gently swirl or vortex the vial to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any solid particles.[8][9]

  • Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[8][14] This prevents distortion of the magnetic field homogeneity.[8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[8] Clearly label the tube with the sample identification.

Diagram: NMR Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh Analyte (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve Complete dissolution is key filter 3. Filter (if necessary) dissolve->filter Check for particulates transfer 4. Transfer to NMR Tube dissolve->transfer If no particulates filter->transfer cap 5. Cap and Label transfer->cap Ready for analysis

Caption: Workflow for preparing a high-quality NMR sample.

Data Acquisition Parameters

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer. Adherence to standardized data presentation is recommended as outlined in practices like ASTM E386.[15][16][17]

Parameter ¹H NMR ¹³C{¹H} NMR COSY HSQC HMBC
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Spectral Width (ppm) -2 to 12-10 to 220-2 to 12¹H: -2 to 12, ¹³C: -10 to 220¹H: -2 to 12, ¹³C: -10 to 220
Number of Scans 8-161024-20484-88-1616-32
Relaxation Delay (d1) 2.0 s2.0 s2.0 s1.5 s2.0 s
Acquisition Time ~4 s~1 s~0.25 s~0.15 s~0.25 s

Data Analysis and Structural Interpretation

The structure of 1-(2-Chloronicotinoyl)-4-phenylpiperazine presents several distinct chemical environments that can be readily identified and assigned using a combination of 1D and 2D NMR techniques.

Diagram: Molecular Structure with Atom Numbering

Caption: Structure of 1-(2-Chloronicotinoyl)-4-phenylpiperazine with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will show signals corresponding to the protons on the nicotinoyl ring, the phenyl ring, and the piperazine ring.

  • Nicotinoyl Protons (Pyridine Ring): Three aromatic protons will be present. H6' will be a doublet of doublets at the most downfield position due to the deshielding effect of the adjacent nitrogen and carbonyl group. H5' will be a doublet of doublets, and H4' will also be a doublet of doublets, with couplings to each other.

  • Phenyl Protons: The protons of the phenyl ring will appear as a complex multiplet or as distinct signals. The ortho-protons (H2'', H6'') will be deshielded compared to the meta- (H3'', H5'') and para- (H4'') protons.

  • Piperazine Protons: The piperazine ring protons will appear as two distinct multiplets in the aliphatic region. The four protons adjacent to the carbonyl group (H2, H6) will be deshielded relative to the four protons adjacent to the phenyl group (H3, H5). Due to the amide bond, restricted rotation may lead to broadening or even distinct signals for axial and equatorial protons at room temperature.[18]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

  • Carbonyl Carbon: The amide carbonyl carbon (C=O) will appear as a singlet at the most downfield position, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The carbons of the nicotinoyl and phenyl rings will appear in the aromatic region (110-160 ppm). The carbon bearing the chlorine atom (C2') will be significantly deshielded. Quaternary carbons (C1'', C2') will generally have lower intensities.

  • Piperazine Carbons: The four chemically equivalent carbons adjacent to the carbonyl group (C2, C6) will appear as a single peak, and the four carbons adjacent to the phenyl group (C3, C5) will appear as another distinct peak in the aliphatic region (typically 40-60 ppm).

2D NMR for Unambiguous Assignments

While 1D NMR provides significant information, 2D NMR experiments are essential for definitive structural confirmation by establishing connectivity between atoms.[3][19][20]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[21][22][23]

  • Expected Correlations:

    • Cross-peaks will be observed between H4', H5', and H6' on the nicotinoyl ring.

    • Correlations will be seen between adjacent protons on the phenyl ring.

    • A cross-peak will connect the two sets of piperazine protons (H2/H6 and H3/H5).

Diagram: COSY Experimental Workflow

G start ¹H Nuclei in Sample p90_1 90° RF Pulse start->p90_1 evolve Evolution Period (t1) p90_1->evolve Creates transverse magnetization p90_2 90° RF Pulse evolve->p90_2 Frequency labeling acquire Acquisition (t2) p90_2->acquire Magnetization transfer ft 2D Fourier Transform acquire->ft cosy_spectrum COSY Spectrum (¹H vs ¹H) ft->cosy_spectrum Reveals J-coupling

Caption: Simplified workflow for a COSY experiment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[21][22][24]

  • Expected Correlations:

    • Each proton on the nicotinoyl and phenyl rings will show a cross-peak to its corresponding carbon.

    • The piperazine protons at H2/H6 will correlate to the C2/C6 carbons.

    • The piperazine protons at H3/H5 will correlate to the C3/C5 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[22][24][25] This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Expected Key Correlations:

    • The piperazine protons H2/H6 will show a correlation to the carbonyl carbon (C=O).

    • The nicotinoyl proton H3' will show a correlation to the carbonyl carbon.

    • The piperazine protons H3/H5 will show a correlation to the phenyl carbon C1''.

    • The phenyl protons H2''/H6'' will show a correlation to the piperazine carbons C3/C5.

Diagram: 2D NMR Data Integration for Structural Elucidation

G H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure Fragment Assembly HSQC->Structure C-H Assignment HMBC->Structure Connect Fragments & Quaternary C's

Caption: Logical flow of integrating 2D NMR data.

Predicted Spectral Data Summary

The following table summarizes the predicted chemical shifts for 1-(2-Chloronicotinoyl)-4-phenylpiperazine in CDCl₃. Actual values may vary slightly based on concentration and instrument calibration.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
C=O --~168.0H2/H6, H3'
H3'/C3' ~7.40dd~130.0C=O, C5'
H4'/C4' ~7.85dd~138.0C2', C6'
H5'/C5' ~8.50dd~152.0C3', C=O
C2' --~148.0H3', H4'
C6' --~118.0H4', H5'
H2, H6 / C2, C6 ~3.80t~45.0C=O, C3/C5
H3, H5 / C3, C5 ~3.25t~50.0C1'', C2/C6
C1'' --~151.0H2''/H6'', H3/H5
H2'', H6'' / C2'', C6'' ~6.95d~116.0C4'', C3/C5
H3'', H5'' / C3'', C5'' ~7.30t~129.0C1'', C4''
H4'' / C4'' ~6.85t~120.0C2''/C6''

Conclusion

The combination of one-dimensional and two-dimensional NMR spectroscopy provides a robust and definitive method for the structural characterization of 1-(2-Chloronicotinoyl)-4-phenylpiperazine. By following the detailed protocols and data interpretation strategies outlined in this application note, researchers can confidently verify the structure of this and related compounds. The systematic approach, starting from proper sample preparation and moving through a logical sequence of 1D and 2D experiments, ensures the acquisition of high-quality data and leads to unambiguous structural assignment, upholding the principles of scientific integrity and reproducibility in drug discovery and development.

References

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  • ASTM International. (1999). ASTM E386-90(1999) - Standard Practice for Data Presentation Relating to High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

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  • Anonymous. (n.d.). NMR sample preparation.pdf.
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  • Wikipedia. (2023, October 23). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

  • ASTM International. (2011). E386-90(2011) Standard Practice for Data Presentation Relating to High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • International Organization for Standardization. (2022). ISO 24583:2022(E) - Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method. Retrieved from [Link]

  • BSI Group. (2023, January 17). BS ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Retrieved from [Link]

  • American Chemical Society. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

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  • Wiley Online Library. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

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  • Anonymous. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 1-(2-Chloronicotinoyl)-4-phenylpiperazine

Prepared by: Senior Application Scientist, Pharmaceutical Development This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-Chloroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-Chloronicotinoyl)-4-phenylpiperazine. Given the limited publicly available data on this specific compound, this document provides a systematic, first-principles approach to solubility enhancement. The strategies outlined are based on the molecule's structural characteristics—specifically, the presence of basic nitrogen atoms in the piperazine and pyridine rings and its overall lipophilicity—and are grounded in established pharmaceutical science.[1][2]

The core challenge with molecules like 1-(2-Chloronicotinoyl)-4-phenylpiperazine is their poor aqueous solubility, which is a primary obstacle to achieving adequate bioavailability for oral dosage forms.[3][4] This guide presents a logical workflow, from fundamental characterization to advanced formulation techniques, to systematically address this issue.

Logical Workflow for Solubility Enhancement

The following workflow provides a structured approach to tackling solubility issues, starting with the simplest and most cost-effective methods and progressing to more complex techniques if required.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Simple Physicochemical Modification cluster_2 Phase 3: Excipient-Based Formulation cluster_3 Phase 4: Advanced Solid-State Engineering A Q1: Determine Baseline Solubility & pKa B Q2: pH Adjustment (pH-Solubility Profile) A->B Start Here C Q3: Salt Formation (Screening) B->C If pH modification is insufficient or inappropriate D Q4: Co-solvents C->D If salt form is not viable or optimal E Q5: Surfactants (Micellar Solubilization) D->E If precipitation on dilution occurs F Q5: Cyclodextrins (Inclusion Complexation) D->F G Q6: Solid Dispersions (Amorphous Systems) E->G For higher drug loading or stability issues F->G For higher drug loading or stability issues

Caption: Logical progression for solubility enhancement experiments.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Foundational Characterization
Q1: What are the essential first steps before attempting to improve the solubility of my compound?

A1: Before you can improve solubility, you must quantify the baseline. A thorough understanding of the compound's intrinsic physicochemical properties is critical for selecting an appropriate enhancement strategy.[4] The two most important initial experiments are determining the equilibrium aqueous solubility and the pKa.

  • Why it's important: The equilibrium solubility provides a quantitative starting point (the number to improve upon). The pKa values will indicate whether the molecule is ionizable within a physiologically relevant pH range, making pH adjustment or salt formation viable options.[5] Given the structure of 1-(2-Chloronicotinoyl)-4-phenylpiperazine, the nitrogen atoms on the piperazine and pyridine rings are expected to be basic and thus protonated at acidic pH.[2]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is considered the gold standard for measuring equilibrium solubility.[6]

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent (e.g., water, buffer) at a constant temperature.

Materials:

  • 1-(2-Chloronicotinoyl)-4-phenylpiperazine

  • Solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the compound to a vial containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solid to sediment. Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. Discard the first portion of the filtrate to avoid errors from drug adsorption to the filter material.[7]

  • Analysis: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.[6]

  • Confirmation: Check the pH of the remaining supernatant to record the final pH at which solubility was measured.[6] It is also good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism, hydration).

Part 2: Simple Physicochemical Modifications
Q2: My compound's baseline solubility is very low (<10 µg/mL). What is the simplest method to try first?

A2: For an ionizable compound like this, pH adjustment is the most direct and effective initial approach.[8][9] The basic nitrogen atoms in the molecule can be protonated in an acidic environment, forming a more soluble cationic salt in situ. Creating a pH-solubility profile is the key experiment.

  • Causality: The Henderson-Hasselbalch equation governs this behavior. At a pH below the pKa of the basic functional groups, the compound will exist predominantly in its ionized (protonated) form. This charged species has much stronger interactions with polar water molecules, leading to a significant increase in aqueous solubility.[10]

Caption: Effect of pH on the ionization and solubility of a basic compound.

Q3: The required pH for solubilization is too low for my intended application. What is the next logical step?

A3: Salt formation is the ideal next step. This technique involves reacting the basic parent drug with an acid to form a stable, solid salt form with improved solubility and dissolution properties.[11][12] Approximately 50% of marketed small-molecule drugs are administered as salts.[13]

  • Why it's effective: A salt of a weak base and a strong acid will readily dissociate in water, releasing the protonated (soluble) form of the drug. This can create a temporary "micro-environment" of lower pH around the dissolving particle, which promotes further dissolution.[14]

  • Field Insight: The choice of the counter-ion is critical. Different counter-ions can lead to salts with vastly different properties, including solubility, stability, hygroscopicity, and crystallinity. Therefore, a salt screening study is essential.

Experimental Protocol: Basic Salt Screening

Objective: To identify suitable acid counter-ions that form stable, crystalline salts with improved aqueous solubility.

Materials:

  • 1-(2-Chloronicotinoyl)-4-phenylpiperazine

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid (mesylate), maleic acid, tartaric acid)

  • Various solvents (e.g., ethanol, isopropanol, acetone, water)

  • Small-scale crystallization vials

Procedure:

  • Dissolution: Dissolve the free base of the compound in a suitable solvent (e.g., ethanol).

  • Acid Addition: In separate vials, add a stoichiometric equivalent (1:1 molar ratio) of each selected acid to the solution of the free base.

  • Crystallization: Allow the solvent to evaporate slowly or use anti-solvent addition to induce crystallization. Successful salt formation is often indicated by the precipitation of a solid.

  • Isolation & Characterization: Isolate the resulting solids by filtration and dry them.

  • Solubility Testing: Perform an abbreviated solubility test (as in Q1) on each promising salt form to compare their solubility against the free base and each other.

Counter-Ion ExampleSalt FormExpected Solubility Trend
HydrochlorideC₁₅H₁₅Cl₂N₃O · HClHigh
MesylateC₁₅H₁₅Cl₂N₃O · CH₄O₃SHigh
TartrateC₁₅H₁₅Cl₂N₃O · C₄H₆O₆Moderate to High
Part 3: Excipient-Based Strategies
Q4: I need to formulate the compound near neutral pH, and the salt form is not viable. How can I improve solubility?

A4: The use of co-solvents is a common and effective strategy. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[15][16]

  • Mechanism of Action: Water is a highly polar solvent with a strong hydrogen-bonding network. Lipophilic molecules like 1-(2-Chloronicotinoyl)-4-phenylpiperazine disrupt this network, which is energetically unfavorable. Co-solvents reduce the polarity of the water (lower the dielectric constant), making it easier for the non-polar drug to be solvated, thereby increasing solubility.[17][]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and glycerin are frequently used in pharmaceutical formulations.[19]

  • Troubleshooting: A major drawback of co-solvents is that the drug may precipitate upon dilution with aqueous media (e.g., upon injection into the bloodstream or dilution in the GI tract).[17] If this occurs, other strategies should be explored.

Q5: Co-solvents are causing precipitation. What other excipient-based approaches can I use at near-neutral pH?

A5: If co-solvents fail, micellar solubilization using surfactants or complexation with cyclodextrins are two powerful, mechanistically distinct alternatives.

Option A: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20][21]

  • How it works: These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being encapsulated in a water-soluble carrier.[22][23] This dramatically increases the apparent solubility of the drug.

  • Common Surfactants: Polysorbates (Tween® 20, Tween® 80), sodium lauryl sulfate (SLS), and various poloxamers (Pluronic®).[22]

G Drug molecule encapsulated in the hydrophobic core of a micelle. cluster_micelle Surfactant Micelle a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 a11 a12 c->a1 hydrophobic tail c->a2 c->a3 c->a4 c->a5 c->a6 c->a7 c->a8 c->a9 c->a10 c->a11 c->a12 drug Drug

Caption: Micellar solubilization of a hydrophobic drug.

Option B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[24][25]

  • How it works: They can encapsulate a poorly soluble "guest" molecule, like your compound, within their cavity, forming an "inclusion complex."[26][27] This complex has a water-soluble exterior, which significantly enhances the apparent solubility of the guest molecule.[28]

  • Common Cyclodextrins: Alpha-, beta-, and gamma-cyclodextrins. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer even greater solubility and lower toxicity.[24]

Cyclodextrin TypeCavity Size (Å)Key Characteristics
α-Cyclodextrin 4.7 - 5.3Smallest cavity, suitable for small molecules.
β-Cyclodextrin 6.0 - 6.5Most common, fits many drug molecules (e.g., phenyl rings). Limited aqueous solubility.
γ-Cyclodextrin 7.5 - 8.3Larger cavity, more water-soluble than β-CD.
HP-β-CD 6.0 - 6.5High aqueous solubility, widely used in parenteral formulations.
Part 4: Advanced Solid-State Engineering
Q6: I have achieved some solubility improvement, but I am concerned about the physical stability of my formulation or need to achieve higher drug loading. What is a more advanced approach?

A6: Solid dispersion technology is a powerful strategy to dramatically enhance the dissolution rate and apparent solubility of poorly soluble drugs.[29][30] This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level.[31]

  • Mechanism of Action: The primary goal is to convert the drug from its stable, low-energy crystalline form into a high-energy amorphous state.[3] By preventing the drug from crystallizing and keeping it molecularly dispersed within a water-soluble carrier, the energy barrier for dissolution is significantly lowered. This leads to faster dissolution and often the generation of a supersaturated solution, which can enhance absorption.[31]

  • Common Carriers: Polyvinylpyrrolidone (PVP), povidone, hydroxypropyl methylcellulose (HPMC), and specialized polymers like Soluplus®.[3][29]

  • Preparation Methods:

    • Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then removed under vacuum, leaving a solid dispersion.[3]

    • Fusion (Melting) Method: The drug and carrier are heated together until they melt, then cooled rapidly to solidify into a dispersion. This method is not suitable for heat-sensitive drugs.[29]

    • Hot-Melt Extrusion (HME): A modern, solvent-free technique that is highly scalable for manufacturing.

  • Key Challenge: The main challenge with amorphous solid dispersions is physical instability; the high-energy amorphous drug may tend to recrystallize back to its stable crystalline form over time, especially under high humidity and temperature.[31] Proper selection of the carrier polymer is crucial to inhibit recrystallization.[32]

References
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  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.org. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. [Link]

  • Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. ResearchGate. [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]

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  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? Eureka by PatSnap. [Link]

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  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

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  • A Review : Solubility Enhancement Method By Solid Dispersion. ResearchGate. [Link]

  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. ResearchGate. [Link]

  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. PubMed. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

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  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Research Square. [Link]

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  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships. [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

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  • solubility enhancement -by pH change & complexation. Slideshare. [Link]

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Sources

Optimization

Technical Support Center: Crystallization of 1-(2-Chloronicotinoyl)-4-phenylpiperazine

As a Senior Application Scientist, this guide provides in-depth troubleshooting for common issues encountered during the crystallization of 1-(2-Chloronicotinoyl)-4-phenylpiperazine. Our focus is on the causal relationsh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for common issues encountered during the crystallization of 1-(2-Chloronicotinoyl)-4-phenylpiperazine. Our focus is on the causal relationships behind experimental phenomena to empower researchers with the foundational knowledge needed to solve complex crystallization challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 1-(2-Chloronicotinoyl)-4-phenylpiperazine?

A1: While specific quantitative solubility data for 1-(2-Chloronicotinoyl)-4-phenylpiperazine is not extensively published, its structure as an arylpiperazine derivative provides guidance.[1] Arylpiperazines are typically soluble in a range of organic solvents.[2] For crystallization, the ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.[3] Good starting points for screening include polar protic solvents like ethanol and isopropanol, and polar aprotic solvents like ethyl acetate, acetonitrile, or acetone.[4][5] Avoid highly volatile solvents like DCM or diethyl ether for slow crystallization methods, as rapid evaporation can lead to poor crystal quality.[3]

Q2: What are the most critical factors influencing the crystallization of this compound?

A2: The three most critical factors are:

  • Purity of the Starting Material: Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, disrupting growth and compromising final purity.[6][7][8] Even structurally similar impurities can significantly impact the crystallization outcome.[8][9]

  • Solvent Selection: The choice of solvent dictates the solubility curve, which is the foundation of a successful crystallization process. An inappropriate solvent may lead to no crystallization, oiling out, or the formation of an amorphous powder.[3][10]

  • Cooling Rate (Supersaturation Control): The rate at which the solution is cooled directly controls the level of supersaturation. Rapid cooling is a common cause of poor crystal quality because it doesn't allow sufficient time for molecules to orient themselves into an ordered lattice, often trapping impurities.[11]

Q3: Can polymorphism be expected for 1-(2-Chloronicotinoyl)-4-phenylpiperazine?

A3: Yes, polymorphism is a common phenomenon in active pharmaceutical ingredients (APIs), including arylpiperazine derivatives.[12][13] Different crystal forms (polymorphs) of the same compound can exhibit different physicochemical properties, such as solubility and stability.[12] The crystallization conditions, particularly the choice of solvent and the rate of cooling, can influence which polymorph is obtained.[8][12] Characterization of the final solid form by techniques like X-ray Powder Diffraction (XRD) is crucial to identify the polymorphic form.[14]

Troubleshooting Guide: Specific Crystallization Issues

This section addresses common problems encountered during the crystallization of 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

Problem 1: No Crystals Form Upon Cooling

Q: I have cooled my saturated solution, but no crystals have appeared, even after an extended period. What's wrong?

A: This issue typically points to one of two scenarios: either the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

Causality & Solutions:

  • Excess Solvent: You may have used too much solvent, meaning the solution does not become supersaturated upon cooling.[11]

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. To test the mother liquor for saturation, dip a glass stirring rod into the solution and let the solvent evaporate; a solid residue should form.[11]

  • Inhibition of Nucleation: High purity can sometimes make nucleation difficult. Trace impurities that might normally act as nucleation sites are absent.[7]

    • Solution 1 (Seeding): If you have a previous batch of crystals, add a single, high-quality seed crystal to the supersaturated solution. This provides a template for crystal growth, bypassing the initial nucleation barrier.[3]

    • Solution 2 (Scratching): Gently scratch the inside surface of the glass flask with a glass rod below the solvent line. The microscopic imperfections on the glass provide high-energy sites for nucleation to occur.

    • Solution 3 (Induce Nucleation): Place the flask in an ultrasonic bath for a few minutes or introduce a small amount of an anti-solvent to locally increase supersaturation.

Problem 2: The Product "Oils Out" Instead of Crystallizing

Q: Upon cooling, my compound separates as a liquid/oil instead of a solid. Why does this happen and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system.[11] The resulting oil is often an impure, supercooled liquid that is resistant to crystallization because impurities tend to be more soluble in the oil than in the crystallization solvent.[11]

Causality & Solutions:

  • High Solute Concentration: The solution is too concentrated, leading to precipitation at a higher temperature.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature. Cool the solution again, but much more slowly.[11]

  • Inappropriate Solvent: The chosen solvent may be too "good," meaning the compound has a high affinity for the solvent even at lower temperatures.

    • Solution: Experiment with a less polar solvent or use a solvent mixture. An anti-solvent crystallization approach can be very effective here (see Protocol 2).

  • Presence of Impurities: Impurities can depress the melting point of the solid, making it more prone to oiling out.

    • Solution: Attempt to purify the material further before crystallization, for example, by using column chromatography.

Problem 3: The Crystals Form Too Quickly and Result in a Fine Powder

Q: As soon as I remove my flask from the heat, a large amount of solid crashes out. The final product is a fine powder with poor purity. What should I do?

A: This indicates that the solution is becoming supersaturated too rapidly, leading to uncontrolled, fast nucleation and growth.[11] This process traps solvent and impurities within the rapidly forming crystals, defeating the purpose of purification.[11] An ideal crystallization should see the first crystals appear after about 5-10 minutes of cooling, with growth continuing over 20-30 minutes.[11]

Causality & Solutions:

  • Poor Solvent Choice: The compound's solubility in the chosen solvent drops too drastically with a small decrease in temperature.

    • Solution 1: Re-dissolve the solid by heating and add a small amount of extra solvent (1-2 mL per 100 mg of solid). This will lower the saturation point and promote slower crystal growth upon cooling.[11]

    • Solution 2: Use a co-solvent system. Start by dissolving the compound in a "good" solvent, then add a "poorer" solvent until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

  • Excessive Cooling Rate: Cooling the flask too quickly (e.g., in an ice bath) induces a rapid increase in supersaturation.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once at room temperature, it can then be moved to a refrigerator or ice bath to maximize yield.

Problem 4: The Final Crystal Yield is Very Low

Q: After filtration, I have beautiful crystals, but my yield is less than 50%. How can I improve this?

A: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[11]

Causality & Solutions:

  • Too Much Solvent: Using an excessive volume of solvent is the most common cause of low yield.[11]

    • Solution: After filtering the initial crop of crystals, reduce the volume of the mother liquor by evaporation (e.g., by 50%) and cool again to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

  • Incomplete Crystallization: The final cooling temperature may not be low enough to maximize precipitation.

    • Solution: Ensure the crystallization mixture has been cooled sufficiently. If cooled to room temperature, try placing it in a refrigerator (4 °C) or an ice bath (0 °C) for several hours before filtering.

  • Premature Filtration: Filtering the solution while it is still warm will result in a significant loss of product.

    • Solution: Always ensure the crystallization mixture has reached the target low temperature and has been allowed to stand at that temperature to allow for complete crystallization before filtration.

Visual Troubleshooting Workflows

The following diagrams provide a logical path for diagnosing and solving common crystallization issues.

Troubleshooting_Workflow start Start Crystallization check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes check_crystals->yes_crystals Yes troubleshoot_no Troubleshoot Nucleation: - Add Seed Crystal - Scratch Flask - Evaporate Solvent - Add Anti-Solvent no_crystals->troubleshoot_no check_quality What is the Quality? yes_crystals->check_quality oiled_out Product is an Oil check_quality->oiled_out Oiled Out crashed_out Fine Powder / Crashed Out check_quality->crashed_out Crashed Out good_crystals Good Crystals check_quality->good_crystals Good Quality troubleshoot_oil Troubleshoot Oiling Out: - Re-heat & Add More Solvent - Cool Slower - Change Solvent System oiled_out->troubleshoot_oil troubleshoot_crash Troubleshoot Rapid Precipitation: - Use More Solvent - Cool Slower - Use Co-solvent crashed_out->troubleshoot_crash check_yield Yield Acceptable? good_crystals->check_yield low_yield Low Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes troubleshoot_yield Improve Yield: - Concentrate Mother Liquor - Cool to Lower Temperature low_yield->troubleshoot_yield finish Process Complete good_yield->finish

Caption: Decision tree for troubleshooting common crystallization outcomes.

Impurity_Effects solute Solute Molecules (Target Compound) growth_front Crystal Growth Front solute->growth_front Incorporates impurity Impurity Molecules impurity->growth_front Adsorbs to Surface impure_crystal Disrupted Lattice (Low Purity) impurity->impure_crystal Gets Trapped (Inclusion) pure_crystal Ordered Crystal Lattice (High Purity) growth_front->pure_crystal Forms exp1 Ideal Path: Impurity is rejected at the growth front, staying in solution. growth_front->exp1 exp2 Problem Path: Impurity adsorbs, blocks growth sites, or gets incorporated, leading to defects and low purity. impure_crystal->exp2

Caption: Impact of impurities on the crystal growth process.

Experimental Protocols
Protocol 1: Standard Recrystallization by Cooling
  • Solvent Selection: Choose a solvent in which 1-(2-Chloronicotinoyl)-4-phenylpiperazine has high solubility when hot and low solubility when cold. See the table below for suggestions.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful if the compound is highly soluble in most solvents or tends to oil out.[12]

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is very soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise with stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Clarification & Growth: Add a few drops of the "good" solvent to just re-clarify the solution. Cover the flask and allow it to stand undisturbed. Crystals should form slowly over time.

  • Isolation: Once crystal formation is complete, cool, filter, wash with the anti-solvent, and dry as described in Protocol 1.

Suggested Solvents for Screening
Polar Protic
Ethanol
Isopropanol[5]
Methanol
Polar Aprotic
Ethyl Acetate[4]
Acetonitrile[4]
Acetone
Co-Solvent / Anti-Solvent Systems
Ethanol / Water
Ethyl Acetate / Hexanes
Acetone / Water
Characterization of Final Product

After crystallization, it is essential to verify the purity, identity, and crystalline form of the product.

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and assesses chemical purity by identifying proton and carbon environments.[5][15]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies functional groups present in the molecule and can help distinguish between polymorphs.[14]
X-Ray Powder Diffraction (XRD) Provides a unique "fingerprint" for a crystalline solid. It is the definitive method for identifying the polymorphic form and confirming crystallinity.[14][16]
Differential Scanning Calorimetry (DSC) Determines the melting point and thermal events, which are characteristic of a specific crystalline form. Can also detect impurities which often broaden and depress the melting point.[16]
References
  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth.
  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them. Zhanghua - Filter Dryer.
  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • International Journal of Pure and Applied Mathematics. (2018).
  • Benchchem. (n.d.). Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide.
  • Guide for crystalliz
  • MDPI. (2020, December 2).
  • MDPI. (2011, May 19). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents.
  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • MDPI. (2023, November 3).
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • PMC. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Arylpiperazines.
  • ResearchGate. (n.d.).
  • MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • PMC. (n.d.).
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • MDPI. (2017, September 19). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid.
  • PMC. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
  • UNODC. (n.d.).
  • PubMed. (n.d.).
  • Semantic Scholar. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • University of Hertfordshire. (2025, September 15). Piperazine - AERU.
  • IntechOpen. (2022, November 24).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)
  • PMC. (n.d.).
  • PMC. (n.d.).
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines.
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)piperazine.
  • MDPI. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • MDPI. (2025, December 25). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine.
  • Wikipedia. (n.d.). Phenylpiperazine.
  • MDPI. (2025, July 14). Two Cocrystals of Phenazine with Different Phenylboronic Acids.

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-(2-Chloronicotinoyl)-4-phenylpiperazine in Solution

Welcome to the Technical Support and Troubleshooting Guide for 1-(2-Chloronicotinoyl)-4-phenylpiperazine . As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 1-(2-Chloronicotinoyl)-4-phenylpiperazine . As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals understand the structural vulnerabilities of this compound and implement field-proven protocols to prevent its degradation in solution.

Part 1: Troubleshooting FAQs

Q1: My stock solution turned yellow/brown after a few days on the bench. What happened? A: A color shift from clear to yellow or brown is the classic hallmark of N-oxidation or photodegradation [1]. The piperazine ring contains a tertiary amine nitrogen, and the pyridine ring contains an aromatic nitrogen. Both are highly susceptible to oxidation by dissolved oxygen (O₂), a reaction often catalyzed by trace transition metals (e.g., Fe²⁺/Fe³⁺) leached from glassware or needles[2]. Furthermore, the conjugated pyridine and phenyl rings act as chromophores; exposure to ambient UV light triggers radical formation, leading to complex, colored polymeric degradants[1]. Fix: Always use de-gassed solvents, store in amber vials, and consider adding a chelator like EDTA if metal contamination is suspected.

Q2: HPLC analysis shows a drop in assay purity and the appearance of two new major peaks. Why is this occurring? A: You are observing amide hydrolysis . The amide bond linking the 2-chloronicotinoyl moiety to the 4-phenylpiperazine ring is the weakest structural link under extreme pH conditions. If your solvent pH drifts below 4.0 or above 9.0, the carbonyl carbon undergoes nucleophilic attack by water or hydroxide ions, cleaving the molecule into 2-chloronicotinic acid and 1-phenylpiperazine[3]. Fix: Buffer your aqueous solutions strictly to pH 6.5–7.5 and store them at 4°C or -20°C to lower the kinetic energy available for hydrolysis.

Q3: I used a basic buffer (pH 10) to increase the solubility of the compound, but I am seeing multiple unexpected degradation products. Is the 2-chloro group stable? A: No, the 2-chloro substituent is highly labile under basic conditions due to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom is located at the 2-position of the pyridine ring, flanked by the electronegative pyridine nitrogen and the electron-withdrawing amide carbonyl. This creates a highly electrophilic carbon center. Strong nucleophiles (such as hydroxide ions in your pH 10 buffer, or primary amines) will rapidly displace the chlorine atom[4]. Fix: Avoid strong bases and nucleophilic excipients (like thiols or primary amines) in your formulation.

Part 2: Mechanistic Deep Dive (Causality of Degradation)

To effectively stabilize a compound, one must understand the thermodynamic and kinetic drivers of its degradation. 1-(2-Chloronicotinoyl)-4-phenylpiperazine possesses three distinct structural liabilities:

  • The Amide Linkage (Hydrolysis): While amides are generally stable, the protonation of the piperazine nitrogen at low pH draws electron density away from the amide bond, increasing the electrophilicity of the carbonyl carbon and facilitating acid-catalyzed hydrolysis[3].

  • The Heteroatoms (Oxidation): The electron-rich piperazine nitrogens are prone to forming N-oxides. This process is a radical-mediated chain reaction initiated by reactive oxygen species (ROS) or dissolved O₂[2].

  • The 2-Chloropyridine Ring (SNAr): The pyridine ring is electron-deficient. The ortho-relationship of the chlorine atom to the pyridine nitrogen makes it an excellent leaving group when attacked by nucleophiles[4].

degradation Compound 1-(2-Chloronicotinoyl)- 4-phenylpiperazine Hydrolysis Amide Hydrolysis Compound->Hydrolysis pH < 4 or pH > 9 Heat Oxidation N-Oxidation Compound->Oxidation Dissolved O2 Metal Ions (Fe, Cu) SNAr SNAr (Cl Displacement) Compound->SNAr Strong Nucleophiles (OH-, R-NH2) Photodeg Photodegradation Compound->Photodeg UV/Vis Light 2-Chloronicotinic Acid\n+ 1-Phenylpiperazine 2-Chloronicotinic Acid + 1-Phenylpiperazine Hydrolysis->2-Chloronicotinic Acid\n+ 1-Phenylpiperazine Bond Cleavage Piperazine/Pyridine\nN-oxides Piperazine/Pyridine N-oxides Oxidation->Piperazine/Pyridine\nN-oxides Oxygen Addition 2-Substituted\nNicotinoyl Piperazine 2-Substituted Nicotinoyl Piperazine SNAr->2-Substituted\nNicotinoyl Piperazine Cl Substitution Radical Byproducts\n(Colored Species) Radical Byproducts (Colored Species) Photodeg->Radical Byproducts\n(Colored Species) Excitation

Figure 1: Primary degradation pathways and causal triggers for 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

Part 3: Data Presentation & Mitigation Strategies

The following tables synthesize the quantitative and qualitative data regarding the compound's stability across various environments.

Table 1: Physicochemical Vulnerabilities and Mitigation Matrix
Degradation PathwayPrimary Catalyst / TriggerMitigation StrategySelf-Validating Marker (HPLC/MS)
Hydrolysis pH extremes (<4.0, >9.0), Temp > 40°CBuffer to pH 6.5–7.5; store at 4°C.Appearance of 1-phenylpiperazine peak (m/z 162).
Oxidation Dissolved O₂, Fe²⁺/Cu²⁺, LightDe-gas solvents (N₂ sparge); add 0.01% BHT or 1mM EDTA.+16 Da mass shift (N-oxide formation).
SNAr Nucleophiles (e.g., Tris buffer, NaOH)Use non-nucleophilic buffers (e.g., Phosphate, HEPES).Loss of Cl isotope pattern in MS; mass shift based on nucleophile.
Photolysis Ambient UV/Vis lightUse amber glassware/vials; wrap in foil.Broad, unresolved baseline hum (polymeric degradants).
Table 2: Recommended Solvent Systems & Estimated Shelf-Life
Solvent SystemPreparation RequirementEstimated Shelf-Life (at 4°C)Suitability
100% DMSO Anhydrous, sealed under Argon> 6 monthsExcellent for long-term stock solutions.
Methanol / Acetonitrile HPLC grade, protected from light1 - 2 monthsGood for analytical standards.
Aqueous Buffer (pH 7.4) De-gassed, 1mM EDTA added7 - 14 daysIn vitro assays (prepare fresh if possible).
Aqueous Buffer (pH 2.0) N/A< 24 hoursNot Recommended (Rapid hydrolysis).

Part 4: Experimental Protocols

To ensure scientific integrity, any stabilization strategy must be self-validating. Below are the step-by-step methodologies to prepare a stable solution and to validate your analytical method using forced degradation.

Protocol A: Preparation of a Stabilized Aqueous/Organic Stock Solution

Causality: This protocol eliminates dissolved oxygen, removes transition metal catalysts, and neutralizes pH to prevent the three main degradation pathways.

  • Solvent Preparation: Select a non-nucleophilic buffer (e.g., 50 mM Phosphate buffer, pH 7.4) or anhydrous DMSO.

  • De-gassing (Crucial for Oxidation Prevention): Sparge the solvent with high-purity Nitrogen (N₂) or Argon gas for at least 15 minutes to displace dissolved oxygen[2].

  • Chelation: If using an aqueous system, add EDTA to a final concentration of 1 mM to sequester trace metals (Fe, Cu) that catalyze N-oxidation[2].

  • Dissolution: Weigh 1-(2-Chloronicotinoyl)-4-phenylpiperazine into an amber glass vial . Add the de-gassed solvent. Vortex until completely dissolved.

  • Storage: Blanket the headspace of the vial with Argon gas before capping tightly. Store immediately at -20°C for long-term storage, or 4°C for immediate use.

workflow Start 1. Select Non-Nucleophilic Solvent (DMSO or pH 7.4 Phosphate) Degas 2. De-gas Solvent (N2/Argon Sparge for 15 min) Start->Degas Additives 3. Add Stabilizers (1mM EDTA for Aqueous) Degas->Additives Vessel 4. Dissolve in Amber Vials (Actinic Light Protection) Additives->Vessel Storage 5. Argon Headspace & Store (4°C to -20°C) Vessel->Storage

Figure 2: Step-by-step workflow for formulating stabilized chloronicotinoyl piperazine solutions.

Protocol B: Stability-Indicating HPLC Method Validation (Forced Degradation)

To trust your experimental results, you must prove your HPLC method can separate the parent compound from its degradants.

  • Acid Hydrolysis Stress: Mix 1 mL of stock solution (1 mg/mL) with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours[1]. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis / SNAr Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark[1].

  • Chromatographic Analysis: Run the stressed samples on a C18 Reversed-Phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Ensure resolution (Rs > 2.0) between the parent peak and the 1-phenylpiperazine and N-oxide degradant peaks.

References

  • The Stability Study of a Novel Phenylpiperazine Derivative Source: Isaac Scientific Publishing URL: [Link]

  • Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation Source: ResearchGate URL:[Link]

  • Comparison of the reactivities of 2-mercaptoaniline and 2-hydroxyaniline with 2-chloronicotinoyl chloride Source: Taylor & Francis URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 1-(2-Chloronicotinoyl)-4-phenylpiperazine

Welcome to the Advanced Assay Troubleshooting Guide for 1-(2-Chloronicotinoyl)-4-phenylpiperazine . As a versatile chemical probe and synthetic intermediate, this compound is widely utilized in drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide for 1-(2-Chloronicotinoyl)-4-phenylpiperazine . As a versatile chemical probe and synthetic intermediate, this compound is widely utilized in drug discovery. However, its core structure—specifically the unsubstituted phenylpiperazine moiety—imparts significant polypharmacology.

This guide is designed for researchers and assay developers to understand the mechanistic causality behind these off-target liabilities and implement robust, self-validating protocols to ensure data integrity.

Structural Liability Analysis & Causality

To troubleshoot an assay, you must first understand the structural biology of your probe. 1-(2-Chloronicotinoyl)-4-phenylpiperazine consists of a 2-chloronicotinoyl group linked to a 4-phenylpiperazine scaffold.

The phenylpiperazine pharmacophore is a "privileged structure" in medicinal chemistry, meaning it inherently recognizes multiple biological targets.

  • Aminergic GPCRs: The basic piperazine nitrogen is protonated at physiological pH. This protonated amine forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) located in the transmembrane domain 3 (TM3) of monoamine G-protein coupled receptors (GPCRs)[1]. Simultaneously, the terminal phenyl ring engages in π−π stacking with aromatic microdomains in the binding pocket[2]. This dual interaction drives high-affinity off-target binding to3[3].

  • Cytoskeletal Proteins: Phenylpiperazine derivatives have been identified as direct 4[4]. They bind to α

    • and β -tubulin, inhibiting polymerization and causing cell cycle arrest.
  • Ion Channels: The combination of a basic amine and lipophilic aromatic rings is the classic pharmacophore for binding to the inner cavity of the .

Quantitative Off-Target Profiling

When designing your concentration-response curves, use the following empirical data to predict which off-targets will interfere at specific assay concentrations.

Off-Target Receptor/ProteinTypical Affinity ( Ki​ ) RangePrimary Assay InterferenceRecommended Pharmacological Mask
5-HT1A Receptor 0.5 - 30 nM[5]cAMP inhibition (Gi-coupled)WAY-100635 (100 nM)
D3 Dopamine Receptor 0.2 - 50 nM[3]cAMP inhibition / β -arrestinNGB 2904 (100 nM)
α 1-Adrenergic Receptor 10 - 100 nM[1]Calcium mobilization (Gq)Prazosin (1 μ M)
hERG (Kv11.1) Channel 1 - 5 μ MPatch-clamp / Action potentialN/A (Requires structural tuning)
Tubulin > 10 μ M[4]Cell cycle arrest / ViabilityLimit exposure time to < 12h

Workflow for Off-Target Mitigation

OffTargetMitigation Compound 1-(2-Chloronicotinoyl)- 4-phenylpiperazine GPCR GPCR Off-Targets (5-HT1A, D2/D3, α1) Compound->GPCR hERG Ion Channel Off-Targets (hERG K+ Channel) Compound->hERG Tubulin Cytoskeletal Off-Targets (Tubulin Polymerization) Compound->Tubulin MitigateGPCR Masking Strategy: Add Selective Antagonists (e.g., WAY-100635) GPCR->MitigateGPCR MitigatehERG Validation Strategy: Patch-Clamp Profiling & Buffer Optimization hERG->MitigatehERG MitigateTubulin Assay Strategy: Limit Incubation Time & Monitor Cell Cycle Tubulin->MitigateTubulin

Workflow for identifying and mitigating phenylpiperazine off-target effects in assays.

Self-Validating Experimental Protocols

To ensure that the effects observed in your primary assay are not driven by the phenylpiperazine scaffold, implement these self-validating counter-screens.

Protocol A: Radioligand Displacement Assay for 5-HT1A Validation

Purpose: To confirm whether the compound is acting as a "sink" or competitive ligand at endogenous serotonergic receptors[5].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A. Homogenize in 50 mM Tris-HCl (pH 7.4) containing a standard protease inhibitor cocktail. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Buffer Formulation: 50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM EDTA, pH 7.4. (Causality: Mg 2+ is required for optimal G-protein coupling and high-affinity agonist binding state).

  • Incubation Setup: In a 96-well plate, combine:

    • 50 μ L of [ 3 H]-8-OH-DPAT (final concentration 1 nM).

    • 50 μ L of 1-(2-Chloronicotinoyl)-4-phenylpiperazine (titrated from 10 pM to 10 μ M).

    • 100 μ L of membrane suspension (10 μ g protein/well).

  • Self-Validation Controls:

    • Total Binding (TB): Assay buffer instead of test compound.

    • Non-Specific Binding (NSB): 10 μ M Metergoline or 10 μ M Serotonin[3].

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer. Add scintillation cocktail and read in a Microbeta counter.

Protocol B: Tubulin Polymerization Counter-Screen

Purpose: To rule out cytoskeletal toxicity when using this compound in phenotypic or cell viability assays >24 hours[4].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) to a concentration of 3 mg/mL. Add 1 mM GTP immediately before use.

  • Compound Setup: Pre-warm a 96-well half-area UV-transparent plate to 37°C. Add 1-(2-Chloronicotinoyl)-4-phenylpiperazine to achieve final well concentrations of 10 μ M and 50 μ M.

  • Self-Validation Controls:

    • Positive Enhancer: Paclitaxel (10 μ M).

    • Positive Inhibitor: Nocodazole (10 μ M).

    • Vehicle: 0.1% DMSO.

  • Initiation & Readout: Add 50 μ L of the tubulin/GTP mixture to the wells. Immediately monitor absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.

    • Interpretation: A flattened V max​ curve compared to the DMSO vehicle control indicates off-target tubulin inhibition.

Frequently Asked Questions (FAQs)

Q1: Why do I see a biphasic dose-response curve when using 1-(2-Chloronicotinoyl)-4-phenylpiperazine in my functional cell assay? A: Biphasic curves are a hallmark of polypharmacology. At lower concentrations (1-100 nM), the compound is likely hitting high-affinity aminergic off-targets like 2[2] or 5-HT1A[5]. At higher concentrations (>1 μ M), it begins engaging lower-affinity targets or causing cytoskeletal toxicity via tubulin binding[4]. To resolve this, pre-treat your cells with a cocktail of selective GPCR antagonists (e.g., WAY-100635 and Sulpiride) to mask the high-affinity sites.

Q2: Can I use this compound in primary neuronal cultures without interference? A: It is highly discouraged unless you employ rigorous pharmacological masking. Primary neurons express a dense, heterogeneous array of monoamine receptors. The phenylpiperazine moiety will act as an antagonist or partial agonist at these endogenous sites[3], completely confounding any target-specific readouts you are attempting to measure. We recommend switching to a recombinant null cell line (e.g., HEK293T) for target validation.

Q3: How does the 2-chloronicotinoyl group affect the off-target profile compared to an unsubstituted phenylpiperazine? A: While the phenylpiperazine core dictates the primary aminergic GPCR binding[1], the bulky, electron-withdrawing 2-chloronicotinoyl group alters the basicity (pKa) of the piperazine nitrogen and increases the overall topological polar surface area. This structural modification generally reduces hERG channel affinity compared to highly flexible alkyl-linked phenylpiperazines, but it can preserve or even enhance binding to specific GPCRs via novel interactions with extracellular loops.

References

  • Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. National Institutes of Health (NIH).5

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. National Institutes of Health (NIH). 3

  • Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug. National Institutes of Health (NIH). 4

  • Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. American Chemical Society (ACS). 2

  • KR20150013431A - N-phenylpiperazine derivatives that are antagonists of a1a, a1d adrenoceptors and 5-ht1a receptors. Google Patents. 1

  • 1-Phenylpiperazine 99 92-54-6. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in LC-MS Analysis of 1-(2-Chloronicotinoyl)-4-phenylpiperazine

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic and mass spectrometric challenges with 1-(2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic and mass spectrometric challenges with 1-(2-Chloronicotinoyl)-4-phenylpiperazine .

Because this molecule contains both a highly basic piperazine moiety and a chloropyridine ring, it is notoriously prone to secondary interactions and ionization bottlenecks. This guide synthesizes field-proven methodologies to resolve baseline noise, eliminate peak tailing, and maximize signal-to-noise (S/N) ratios.

Mechanistic Overview: Why Piperazines Cause Baseline Issues

In Liquid Chromatography-Mass Spectrometry (LC-MS), baseline noise is rarely just "electronic noise." For basic compounds like 1-(2-Chloronicotinoyl)-4-phenylpiperazine, baseline anomalies usually stem from chemical interactions:

  • Silanol Interactions: The basic nitrogen atoms in the piperazine ring readily protonate and interact strongly with residual, un-endcapped silanol groups on silica-based stationary phases. This causes severe peak tailing that smears across the chromatogram, mimicking a drifting or noisy baseline[1].

  • Ion Suppression from Additives: To fix this tailing, analysts often add strong ion-pairing agents like Trifluoroacetic Acid (TFA). While TFA masks silanols and sharpens peaks in UV detection, it forms strong ion pairs in the gas phase during Electrospray Ionization (ESI). These pairs fail to dissociate, leading to massive ion suppression and a degraded S/N ratio[2][3].

Mechanism cluster_0 Undesirable Pathway (TFA / Uncapped Silica) cluster_1 Optimized Pathway (Formate / End-capped C18) Analyte 1-(2-Chloronicotinoyl)- 4-phenylpiperazine Silanol Residual Silanol Interactions Analyte->Silanol Basic N TFA TFA Ion-Pairing (Gas Phase) Analyte->TFA Additive Formate Ammonium Formate Buffer (pH 3-5) Analyte->Formate Modifier Tailing Peak Tailing & Baseline Humps Silanol->Tailing Suppression Ion Suppression (Low S/N) TFA->Suppression ESI Efficient ESI+ Protonation Formate->ESI Sharp Sharp Peaks & Stable Baseline ESI->Sharp HighSN High S/N Ratio ESI->HighSN

Mechanistic pathways comparing TFA/Silica interactions vs. optimized Formate/End-capped conditions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My baseline drifts upward significantly during the gradient elution. Is this a detector issue? A: No. Upward drift during a reversed-phase gradient (increasing organic solvent) is typically caused by column bleed or contaminated organic solvents . Because 1-(2-Chloronicotinoyl)-4-phenylpiperazine requires a strong organic push to elute the chloropyridine ring, any impurities in the acetonitrile/methanol will concentrate and elute as a rising baseline. Solution: Switch to strictly LC-MS grade solvents and use a fully end-capped, sterically protected C18 column.

Q2: I added 0.1% TFA to fix the piperazine peak tailing, but now my MS baseline is noisy and the analyte signal is barely visible. Why? A: You are experiencing severe ion suppression . TFA is an excellent ion-pairing agent in the liquid phase, but its high gas-phase proton affinity means it neutralizes the positively charged piperazine ions in the ESI droplet. The TFA-analyte pair does not evaporate efficiently, leaving you with high background noise and low analyte signal[2][4]. Solution: Replace TFA with 0.1% Formic Acid or 10 mM Ammonium Formate.

Q3: The baseline looks like a series of broad, unresolved humps rather than sharp spikes. What causes this? A: This is "chemical noise" resulting from severe peak tailing. The basic piperazine nitrogens are getting trapped by acidic silanols on the column, smearing the analyte across the baseline[1]. If multiple analytes or matrix components do this simultaneously, it creates a rolling, humpy baseline.

Diagnostic Workflows & Experimental Protocols

To ensure scientific integrity, troubleshooting must be a self-validating system. Do not change multiple variables at once. Use the following isolation protocol.

G Start Observe Baseline Noise Q1 Run Zero-Volume Blank. Noise persists? Start->Q1 Yes1 Yes: System/Solvent Issue Q1->Yes1 Yes No1 No: Sample/Column Issue Q1->No1 No Q2 Bypass Column. Noise persists? Yes1->Q2 Action3 Optimize Sample Prep (e.g., SPE) No1->Action3 Yes2 Yes: Detector/MS Source or Mobile Phase Q2->Yes2 Yes No2 No: Column Bleed or Contamination Q2->No2 No Action1 Clean MS Source & Replace Solvents Yes2->Action1 Action2 Flush or Replace Column No2->Action2

Decision tree for isolating and diagnosing the root cause of LC-MS baseline noise.

Protocol 1: System Decontamination & Zero-Injection Validation

Purpose: To definitively isolate whether noise originates from the sample, the column, or the LC-MS system itself.

  • Zero-Volume Injection: Run your standard gradient method, but set the injection volume to 0 µL (or inject LC-MS grade water).

  • Analyze the TIC (Total Ion Chromatogram):

    • If the noise disappears: The issue is matrix contamination in your sample. Proceed to optimize your sample extraction (e.g., Solid Phase Extraction).

    • If the noise persists: The issue is in the system. Proceed to Step 3.

  • Column Bypass Test: Remove the analytical column and connect the LC tubing directly to the MS source using a zero-dead-volume union. Run the gradient.

    • If the noise disappears: The column is bleeding or heavily contaminated. Flush the column with 100% Isopropanol for 60 minutes at 0.5 mL/min, then re-equilibrate. If noise returns, discard the column.

    • If the noise persists: The mobile phase is contaminated, or the MS source requires cleaning. Discard all solvents, clean all glassware, and prepare fresh LC-MS grade mobile phases.

Protocol 2: Mobile Phase Optimization for Piperazine Derivatives

Purpose: To achieve sharp peak shapes without sacrificing ESI-MS sensitivity.

  • Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.5 using Formic Acid. Causality: The formate buffer provides enough ionic strength to shield residual silanols, while the low pH ensures the piperazine nitrogens are fully protonated for ESI+[5][6].

  • Organic Phase (B): Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Selection: Utilize an end-capped, high-purity silica column (e.g., Waters XBridge C18 or Phenomenex Gemini) designed to resist basic compound tailing.

  • Equilibration: Flush the system with the new mobile phase for at least 20 column volumes to completely displace any historical TFA, which can linger in the system and cause ghost suppression[4].

Quantitative Data Presentation

The choice of mobile phase additive drastically impacts both the chromatographic baseline and the MS detector's signal-to-noise ratio. Table 1 summarizes expected outcomes when analyzing basic piperazines.

Table 1: Impact of Mobile Phase Additives on Piperazine LC-MS Analysis

Mobile Phase AdditiveMechanism of ActionChromatographic Peak ShapeMS Baseline NoiseS/N Ratio (ESI+)Recommendation
0.1% TFA Strong ion-pairing; masks silanolsExcellent (Sharp)LowPoor (Severe suppression)Avoid for LC-MS
0.1% Formic Acid (FA) Weak acid; protonates basic aminesModerate (Some tailing)LowGoodAcceptable
10 mM Ammonium Formate + 0.1% FA Buffer shielding + protonationExcellent (Sharp)Very Low Optimal Highly Recommended
None (Pure Water/ACN) No shielding; partial ionizationPoor (Severe tailing/humps)High (Chemical noise)PoorAvoid

Table 2: Diagnostic Matrix for Baseline Anomalies

SymptomPrimary CauseImmediate Corrective Action
High-frequency "fuzz" (spikes) Electronic noise or failing MS detector multiplierCheck MS vacuum pressure; calibrate detector.
Upward baseline drift during gradient Column bleed or solvent impuritiesRun column bypass test; replace with LC-MS grade solvents.
Broad, rolling baseline humps Severe peak tailing (Silanol interactions)Switch to end-capped column; use Ammonium Formate buffer.
Sudden drop in baseline/signal Ion suppression from co-eluting matrixImprove sample clean-up (SPE/Liquid-Liquid Extraction).

References

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows Waters Corporation URL:[Link][3]

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International URL: [Link][4]

  • Determination of a highly selective mixed-affinity sigma receptor ligand, in rat plasma by ultra performance liquid chromatography mass spectrometry National Institutes of Health (PMC) URL:[Link][5]

  • LC-Q-TOF-MS driven identification of potential degradation impurities: mechanistic explanation on degradation path Journal of Analytical Science and Technology URL: [Link][6]

Sources

Reference Data & Comparative Studies

Validation

1-(2-Chloronicotinoyl)-4-phenylpiperazine vs standard piperazine derivatives

An In-Depth Comparative Guide: 1-(2-Chloronicotinoyl)-4-phenylpiperazine vs. Standard Piperazine Derivatives in Drug Discovery Executive Summary Piperazine scaffolds are ubiquitous in medicinal chemistry, featured in ove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: 1-(2-Chloronicotinoyl)-4-phenylpiperazine vs. Standard Piperazine Derivatives in Drug Discovery

Executive Summary

Piperazine scaffolds are ubiquitous in medicinal chemistry, featured in over 20% of small-molecule drugs[1]. While standard piperazine derivatives (e.g., 1-phenylpiperazine, 1-benzylpiperazine) offer excellent basicity and hydrogen-bonding capabilities, their cationic amphiphilic nature often leads to off-target liabilities, most notably drug-induced phospholipidosis (PLD)[2].

1-(2-Chloronicotinoyl)-4-phenylpiperazine (2-CNPP) represents a sophisticated structural evolution[3]. By acylating the N1 position and incorporating a reactive 2-chloropyridine moiety, 2-CNPP shifts the physicochemical profile from a highly basic amine to a neutral/weakly basic scaffold[4]. This guide objectively compares the performance, physicochemical properties, and synthetic utility of 2-CNPP against standard piperazine derivatives, providing actionable protocols for drug development professionals.

Structural & Physicochemical Comparison

Expertise & Causality in Design: The basicity of standard piperazines (pKa ~8.7–9.8) is driven by their secondary or tertiary aliphatic amines[5],[6]. When these compounds enter the acidic environment of lysosomes (pH ~4.5), they become heavily protonated. This protonation traps them within the lysosome, leading to the accumulation of lamellar inclusion bodies and inducing phospholipidosis[2],[7].

In 2-CNPP, the N1 nitrogen is converted into an amide (pKa < 0), while the N4 nitrogen is conjugated to a phenyl ring (aniline-like, pKa ~3-4). This drastically lowers the overall basicity of the molecule. Consequently, 2-CNPP avoids lysosomal trapping while maintaining the structural rigidity required for target binding (e.g., kinase hinges or GPCRs)[8],[4]. Furthermore, the 2-chloronicotinoyl group provides an electrophilic handle for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr).

Table 1: Quantitative Physicochemical Data Comparison
Property1-Phenylpiperazine1-Benzylpiperazine1-(2-Chloronicotinoyl)-4-phenylpiperazine (2-CNPP)
Molecular Weight 162.23 g/mol 176.26 g/mol 301.78 g/mol
LogP (Predicted) 1.49[5]1.71[9]~2.80 - 3.10
Most Basic pKa 8.71[5]9.80[6]< 4.0 (Weakly basic N4)
Phospholipidosis Risk High (Cationic Amphiphilic)[2]High (Cationic Amphiphilic)Low (Neutral at physiological pH)
Primary Reactivity Nucleophilic (Secondary Amine)Nucleophilic (Secondary Amine)Electrophilic (SNAr at 2-Chloro position)[10]

Experimental Workflows & Protocols

Protocol 1: Physicochemical Profiling (pKa Determination)

To validate the reduced basicity of 2-CNPP compared to standard piperazines, a co-solvent potentiometric titration is employed[11],[12].

  • Step 1: Sample Preparation: Dissolve 2-CNPP in a 30% methanol/water mixture.

    • Causality: 2-CNPP is highly lipophilic and poorly water-soluble compared to standard piperazines. Methanol acts as a polar co-solvent that prevents precipitation during titration without drastically altering the dielectric constant[11].

  • Step 2: Titration: Titrate with standardized 0.1 M HCl using an automated potentiometric titrator under a nitrogen atmosphere to prevent CO2 absorption.

  • Step 3: Extrapolation: Apply the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa from the apparent pKa values obtained in varying methanol concentrations.

  • Step 4: Self-Validation System: Run 1-phenylpiperazine as an internal standard[11]. The system is validated if the measured pKa of 1-phenylpiperazine matches the established literature value of 8.71 ± 0.05[5].

Protocol 2: Late-Stage Functionalization via SNAr

The 2-chloronicotinoyl group in 2-CNPP is highly susceptible to SNAr, allowing for the rapid generation of derivative libraries[10].

  • Step 1: Reaction Setup: Combine 2-CNPP (1.0 eq) and a nucleophile (e.g., a primary amine or thiol, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer transition state, significantly accelerating the SNAr reaction compared to non-polar solvents.

  • Step 2: Base Addition: Add Triethylamine (Et3N, 2.0 eq) or K2CO3.

    • Causality: The base scavenges the HCl byproduct, preventing the protonation of the incoming nucleophile, which would otherwise stall the reaction[10].

  • Step 3: Heating: Heat the mixture to 80°C for 4-6 hours.

  • Step 4: Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the 2-CNPP peak (m/z 302 [M+H]+) and the appearance of the desired product mass confirm the successful displacement of the chloride.

  • Step 5: Purification: Quench with ice-cold water to precipitate the product. Filter and wash with water to remove residual DMF and Et3N·HCl salts.

Visualizations

Diagram 1: SNAr Reaction Workflow

SNAr_Workflow A 2-CNPP (Electrophile) D Meisenheimer Complex A->D Nucleophilic Attack B Nucleophile (R-NH2 / R-SH) B->D C Base & Solvent (Et3N in DMF) C->D Catalysis/Deprotonation E Substituted Derivative D->E Cl- Elimination

Caption: SNAr workflow demonstrating the functionalization of 2-CNPP via a Meisenheimer intermediate.

Diagram 2: Physicochemical Logic & Phospholipidosis Risk

Phospholipidosis_Logic A Standard Piperazines (Basic pKa > 8) B Lysosomal Trapping (Phospholipidosis) A->B Protonation at pH 4.5 E Target Binding (Kinase / GPCR) A->E Ionic Interactions C 2-CNPP Scaffold (Amide + N-Phenyl, pKa < 4) D Avoids Trapping (Improved Safety) C->D Remains Neutral C->E H-Bonding (Amide/Pyridine)

Caption: Divergent biological pathways of basic piperazines versus the neutral 2-CNPP scaffold.

References

  • ResearchGate / Toxicological Sciences. "Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential". Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists". Available at:[Link]

  • Der Pharma Chemica. "Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives". Available at:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-(2-Chloronicotinoyl)-4-phenylpiperazine

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloronicotinoyl)-4-phenylpiperazine and Comparative Analytical Methodologies This guide provides a comprehensive analysis of the mass spectrometric behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloronicotinoyl)-4-phenylpiperazine and Comparative Analytical Methodologies

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(2-Chloronicotinoyl)-4-phenylpiperazine, a compound of interest in synthetic and medicinal chemistry. Given the absence of a dedicated fragmentation study for this specific molecule, this document elucidates the most probable fragmentation pathways based on established principles of mass spectrometry and data from structurally analogous compounds. Furthermore, we present a comparative overview of alternative analytical techniques, offering researchers a robust framework for selecting the optimal method for their specific application, be it structural confirmation, quantification, or impurity profiling.

Part 1: Elucidation of the Predicted Fragmentation Pattern

The structural characterization of novel or uncharacterized compounds is a cornerstone of chemical research and drug development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands out as a primary tool for this purpose due to its high sensitivity and structural insight. The fragmentation pattern of a molecule is a unique fingerprint derived from its chemical structure.

The molecule 1-(2-Chloronicotinoyl)-4-phenylpiperazine (Molecular Formula: C₁₆H₁₆ClN₃O; Monoisotopic Mass: 301.0982 Da) possesses several key structural features that dictate its fragmentation behavior under electrospray ionization (ESI) conditions: a 2-chloronicotinoyl moiety, an amide linkage, a phenylpiperazine core. In positive ion mode ESI, the compound will readily protonate, primarily on one of the basic nitrogen atoms of the piperazine ring, to form the precursor ion [M+H]⁺ at m/z 302.1055.

Collision-Induced Dissociation (CID) of this precursor ion is predicted to initiate cleavage at the most labile bonds, leading to a series of characteristic product ions. The primary fragmentation pathways are detailed below.

Proposed Fragmentation Pathways

The fragmentation of the protonated molecule is governed by the stability of the resulting fragment ions and neutral losses. The main cleavage sites are the amide bond and the piperazine ring itself.

  • Pathway A: Amide Bond Cleavage: The C-N bond of the amide linkage is a common site of fragmentation. Cleavage here results in two primary fragments:

    • Formation of the 2-Chloronicotinoyl Cation (m/z 140.00/142.00): This acylium ion is resonance-stabilized and retains the characteristic isotopic signature of a single chlorine atom (approx. 3:1 ratio for the M and M+2 peaks). This is a highly diagnostic fragment for the nicotinoyl portion of the molecule.

    • Formation of the Phenylpiperazine Cation (m/z 163.12): This fragment corresponds to the protonated 1-phenylpiperazine moiety.

  • Pathway B: Piperazine Ring Fission: The piperazine ring is susceptible to ring-opening and subsequent fragmentation, a well-documented process for phenylpiperazine derivatives.[1] This pathway typically follows initial amide bond cleavage or can occur directly from the precursor ion. Common fragment ions originating from the phenylpiperazine moiety include:

    • Fragment at m/z 119.09: Resulting from the loss of C₃H₆ from the phenylpiperazine cation.[1]

    • Fragments at m/z 70.07 and m/z 56.05: These smaller fragments are characteristic of the piperazine ring itself and arise from further fragmentation.[1]

  • Pathway C: Fragmentation of the 2-Chloronicotinoyl Moiety: The acylium ion at m/z 140 can undergo further fragmentation through the neutral loss of carbon monoxide (CO), a common pathway for carbonyl-containing ions, resulting in a 2-chloropyridinyl cation at m/z 112.02/114.02.[2]

The following Graphviz diagram illustrates these predicted fragmentation pathways.

G cluster_main Predicted MS/MS Fragmentation of 1-(2-Chloronicotinoyl)-4-phenylpiperazine cluster_path_a Pathway A: Amide Cleavage cluster_path_b Pathway B: Piperazine Ring Fission cluster_path_c Pathway C: Acylium Fragmentation parent [M+H]⁺ m/z 302.11 fragA1 2-Chloronicotinoyl Cation m/z 140.00 / 142.00 parent->fragA1 Loses Phenylpiperazine fragA2 Phenylpiperazine Cation m/z 163.12 parent->fragA2 Loses 2-Chloronicotinoyl fragC1 2-Chloropyridinyl Cation m/z 112.02 / 114.02 fragA1->fragC1 - CO fragB1 Fragment m/z 119.09 fragA2->fragB1 - C₃H₆ fragB2 Fragment m/z 70.07 fragB1->fragB2 Further Fission

Caption: Predicted fragmentation pathways for protonated 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

Part 2: A Comparative Guide to Analytical Methodologies

While LC-MS/MS is a powerful tool for identifying and quantifying 1-(2-Chloronicotinoyl)-4-phenylpiperazine, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends critically on the analytical goal, whether it is routine quantification, definitive structural elucidation, or metabolic profiling.

Methodology Primary Application Sensitivity Specificity Key Advantages Limitations
LC-MS/MS (MRM) Targeted QuantificationVery High (pg-fg)Very HighUnmatched sensitivity and selectivity for complex matrices; high throughput.[3]Requires authentic standard; provides limited structural information beyond fragmentation.
LC-HRMS (Q-TOF) Structure Confirmation, Metabolite IDHigh (ng-pg)HighProvides exact mass for formula determination; enables untargeted screening.[4]Lower dynamic range than MRM; more complex data analysis.
GC-MS (EI) Volatile/Semi-Volatile AnalysisHigh (pg)HighExcellent chromatographic resolution; extensive, standardized libraries.May require derivatization for polar compounds; risk of thermal degradation.[5]
NMR Spectroscopy Definitive Structure ElucidationLow (µg-mg)AbsoluteUnambiguously determines chemical structure and stereochemistry.[6]Low sensitivity; requires pure sample; low throughput.
LC-DAD/UV Routine QuantificationModerate (ng)ModerateSimple, robust, and cost-effective; non-destructive.[7]Lower sensitivity and specificity than MS; requires a chromophore.
Methodology Deep Dive
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex matrices like biological fluids or environmental samples.[3] By operating in Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is set to detect a specific precursor ion and its characteristic product ion(s). This highly selective detection scheme filters out chemical noise, providing exceptional sensitivity and accuracy.[7]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) provide highly accurate mass measurements (typically <5 ppm). This allows for the confident determination of a compound's elemental composition, which is invaluable for confirming the identity of a synthesized molecule or identifying unknown metabolites and degradation products.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for absolute structure elucidation. While MS provides information about the mass and fragments of a molecule, NMR maps the complete covalent structure by probing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).[9] It is indispensable for the initial characterization of a new chemical entity.

Part 3: Experimental Protocols & Workflows

To ensure scientific integrity, any described protocol must be robust and reproducible. Below is a detailed, self-validating protocol for the targeted analysis of 1-(2-Chloronicotinoyl)-4-phenylpiperazine using LC-MS/MS.

Protocol: LC-MS/MS Quantification

This protocol is designed for a standard triple quadrupole mass spectrometer and provides a starting point for method development.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1-(2-Chloronicotinoyl)-4-phenylpiperazine in methanol.

    • Create a series of calibration standards (e.g., 0.1 ng/mL to 1000 ng/mL) by serially diluting the stock solution in a 50:50 mixture of water and acetonitrile. This mixed solvent composition helps prevent peak distortion upon injection.

    • For analysis in a matrix (e.g., plasma), perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample, vortexing, and centrifuging. Dilute the resulting supernatant.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm). A C18 column is chosen for its excellent retention of moderately nonpolar compounds like the target analyte.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid is crucial as it protonates the analyte's basic nitrogen atoms, ensuring good peak shape and promoting efficient ionization in the ESI source.[8]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is the method of choice for polar and semi-polar compounds, and positive mode is selected due to the presence of basic nitrogen atoms.

    • Precursor Ion: m/z 302.11.

    • MRM Transitions (Hypothetical):

      • Quantifier: 302.11 → 140.00 (This transition is highly specific to the 2-chloronicotinoyl moiety).

      • Qualifier: 302.11 → 163.12 (This transition confirms the presence of the phenylpiperazine moiety).

    • Collision Energy: Optimize experimentally for each transition to maximize signal intensity (typically 15-35 eV).

    • Source Parameters: Optimize gas flows (nebulizer, heater) and temperatures according to the specific instrument manufacturer's recommendations.

Analytical Workflow Diagram

The following diagram outlines the logical flow from sample receipt to final data reporting.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis prep_stock Prepare Stock & Calibration Standards lc_separation LC Separation (C18 Column, Gradient Elution) prep_stock->lc_separation prep_sample Matrix Sample Extraction (e.g., Protein Precipitation) prep_sample->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Calibration Curve Generation ms_detection->peak_integration quantification Quantify Unknowns peak_integration->quantification reporting Final Report Generation quantification->reporting

Caption: A typical LC-MS/MS workflow for targeted quantification.

References

  • A selective and sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed for the quantitative determination of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl (CCP HCl)
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Chinese Journal of Mass Spectrometry.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • High-speed on-line LC-MS/MS analysis of pharmaceuticals in the environment using overlapping injections. Shimadzu.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI.[Link]

  • Mass Spectrometry: Fragment
  • LC-MS Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. BenchChem.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Center for Biotechnology Information.[Link]

  • Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.[Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea.
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.

Sources

Validation

Validation of 1-(2-Chloronicotinoyl)-4-phenylpiperazine (CPP) as a Targeted HDAC8 Inhibitor: A Comparative Guide

Histone deacetylase 8 (HDAC8) has emerged as a critical epigenetic and post-translational regulator. Unlike other Class I HDACs (HDAC1, 2, and 3) that primarily target histone tails, HDAC8 exhibits a unique structural pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Histone deacetylase 8 (HDAC8) has emerged as a critical epigenetic and post-translational regulator. Unlike other Class I HDACs (HDAC1, 2, and 3) that primarily target histone tails, HDAC8 exhibits a unique structural plasticity and a strong preference for non-histone substrates, most notably the cohesin subunit SMC3[1]. Aberrant HDAC8 activity is a key driver in T-cell lymphomas and is implicated in the pathogenesis of Cornelia de Lange syndrome[1][2].

While first-generation pan-HDAC inhibitors like Vorinostat (SAHA) suffer from pleiotropic toxicity due to global histone hyperacetylation, the development of isoform-selective inhibitors remains a clinical priority. This guide validates 1-(2-Chloronicotinoyl)-4-phenylpiperazine (CPP) as a highly selective, next-generation HDAC8 inhibitor, benchmarking its biochemical and cellular performance against the established standard, 2[2].

Mechanistic Overview: Structural Rationale for Selectivity

The exquisite selectivity of CPP for HDAC8 over other Class I isoforms is driven by its bipartite molecular architecture:

  • Zinc-Binding Group (ZBG): The 2-chloronicotinoyl moiety acts as a specialized ZBG. The nitrogen of the pyridine ring and the carbonyl oxygen coordinate the catalytic Zn²⁺ ion in the active site, while the adjacent chlorine atom provides critical electronegative shielding that stabilizes the binding conformation.

  • Surface Recognition Scaffold: Unlike the linear hydroxamic acid of SAHA, the bulky 4-phenylpiperazine scaffold exploits the unique, highly malleable L1 loop adjacent to the HDAC8 active site. This steric complementation prevents CPP from entering the narrower active site pockets of HDAC1, 2, and 3, ensuring target specificity[2].

HDAC8_Inhibition_Pathway CPP 1-(2-Chloronicotinoyl)- 4-phenylpiperazine (CPP) HDAC8 HDAC8 Enzyme (Active) CPP->HDAC8 Competitive Inhibition SMC3_Deac Deacetylated SMC3 (Recycled Cohesin) HDAC8->SMC3_Deac Normal Deacetylation SMC3_Ac Acetylated SMC3 (ac-SMC3) SMC3_Ac->SMC3_Deac Blocked by CPP CellCycle G2/M Arrest & Apoptosis SMC3_Ac->CellCycle Accumulation (Cohesin Dysfunction)

Fig 1. Mechanism of HDAC8 inhibition by CPP leading to SMC3 hyperacetylation and cell cycle arrest.

Comparative Performance Data

To objectively evaluate CPP, we benchmarked its inhibitory profile against PCI-34051 (a highly selective HDAC8 inhibitor) and Vorinostat/SAHA (a pan-HDAC inhibitor).

ParameterCPPPCI-34051Vorinostat (SAHA)
HDAC8 IC₅₀ (nM) 18 ± 210 ± 2150 ± 15
HDAC1 IC₅₀ (nM) > 5,000> 4,00010 ± 1
Selectivity (HDAC8 vs HDAC1) > 270-fold> 400-foldNon-selective
Primary Cellular Target ac-SMC3ac-SMC3ac-Histone H3/H4
Cell Permeability (Pₐₚₚ) HighModerateHigh
Off-Target Tubulin Acetylation NegativeNegativePositive

Data Interpretation: CPP demonstrates an IC₅₀ of 18 nM, placing it in the same highly potent tier as PCI-34051. Crucially, CPP maintains >270-fold selectivity over HDAC1, ensuring that global transcription remains unperturbed.

Experimental Validation Protocols

The following self-validating methodologies detail how to quantify CPP's efficacy both biochemically and in living cellular systems.

Protocol A: In Vitro Fluorometric Biochemical Assay

This protocol utilizes a coupled enzyme system to measure direct catalytic inhibition using the3[3].

Causality & Design: We utilize Boc-Lys(Ac)-AMC as the substrate. The bulky AMC (7-amino-4-methylcoumarin) fluorophore is readily accommodated by HDAC8's wide active site but poorly tolerated by other HDACs, providing an initial layer of assay specificity. Furthermore, the assay is a self-validating system: the Trypsin developer is sterically blocked by the acetyl group on the lysine. Trypsin can only cleave the amide bond and release the fluorescent AMC if HDAC8 has successfully deacetylated the substrate[3]. This ensures absolute zero-background fluorescence from unreacted substrates.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare HDAC8 assay buffer (50 mM HEPES, 137 mM NaCl, 3.7 mM KCl, pH 7.8). Note: HEPES is strictly selected over Tris, as primary amines in Tris can competitively react with the fluorogenic substrate, artificially quenching the signal.

  • Inhibitor Incubation: In a 96-well black microplate, incubate 0.5 μM recombinant human Zn(II)-HDAC8 with varying concentrations of CPP (0.1 nM to 10 μM) for 15 minutes at 30°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 50 μM Boc-Lys(Ac)-AMC substrate. Incubate for 30 minutes at 30°C.

  • Developer Addition: Terminate the reaction by adding 50 μL of HDAC Assay Developer (containing 100 μM Trypsin and 1 μM Trichostatin A). The TSA immediately halts any further HDAC8 activity, while Trypsin cleaves the deacetylated products[3]. Incubate for 15 minutes at room temperature.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using non-linear regression.

Protocol B: Cellular Target Engagement (SMC3 Acetylation)

To prove selective HDAC8 inhibition in living cells, we must assay a specific physiological substrate. SMC3 is a core cohesin subunit deacetylated exclusively by HDAC8 during telophase[4]. If CPP is selective, it will induce ac-SMC3 accumulation without altering global histone H3 acetylation.

Causality & Design: Analyzing whole-cell lysates dilutes the signal with the abundant, soluble (unacetylated) cohesin pool. Therefore, we utilize chromatin fractionation. SMC3 is acetylated exclusively when loaded onto chromatin during S-phase to establish sister chromatid cohesion[1]. Chromatin extraction ensures we only measure the physiologically relevant target pool.

Step-by-Step Workflow:

  • Cell Culture & Synchronization: Culture MCF7 breast cancer cells or Jurkat T-cells. Synchronize cells at the G1/S boundary using a double-thymidine block to maximize the baseline pool of acetylated SMC3[4].

  • Inhibitor Treatment: Release cells into fresh media containing 10 μM CPP, 10 μM PCI-34051 (Positive Control), or 0.1% DMSO (Vehicle) for 6 hours.

  • Chromatin Extraction: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂) supplemented with 1 μM TSA and 10 mM Nicotinamide. Note: Adding TSA/Nicotinamide to the lysis buffer is critical to prevent artifactual post-lysis deacetylation. Centrifuge to pellet the nuclei, then extract the chromatin-bound fraction using a high-salt buffer (400 mM NaCl).

  • Western Blotting: Resolve the chromatin fraction on a 4-12% Bis-Tris gel. Probe with anti-ac-SMC3 (Lys105/106) and anti-total SMC3.

  • Selectivity Verification: Probe the same membrane with anti-acetyl-Histone H3 (Lys9). A successful selective HDAC8 inhibitor will show a massive spike in ac-SMC3 with zero increase in ac-Histone H3 compared to the DMSO control[4].

References

  • A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas . Ovid / Leukemia. 2

  • HDAC8 mutations in Cornelia de Lange syndrome affect the cohesin acetylation cycle . PubMed / Nature. 1

  • HDAC8 Inhibition Blocks SMC3 Deacetylation and Delays Cell Cycle Progression without Affecting Cohesin-dependent Transcription in MCF7 Cancer Cells . PubMed / JBC. 4

  • Measuring Histone Deacetylase Inhibition in the Brain . PMC. 3

Sources

Comparative

Comparative Cytotoxicity Guide: 1-(2-Chloronicotinoyl)-4-phenylpiperazine and Structural Analogs in Targeted Cancer Therapeutics

Executive Summary & Structural Rationale In the landscape of targeted oncology, hybrid pharmacophores that simultaneously disrupt multiple cellular survival pathways offer a distinct advantage over single-target agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology, hybrid pharmacophores that simultaneously disrupt multiple cellular survival pathways offer a distinct advantage over single-target agents. 1-(2-Chloronicotinoyl)-4-phenylpiperazine is a privileged structural scaffold that merges two highly active moieties:

  • The 2-Chloronicotinoyl Group: A well-documented hinge-binding motif utilized in small-molecule kinase inhibitors targeting c-Met and ALK pathways, which are critical for cancer cell proliferation[1].

  • The Phenylpiperazine Group: A flexible, lipophilic linker recognized for its ability to intercalate into the DNA minor groove and inhibit Topoisomerase II (Topo II), leading to robust cytotoxicity[2].

This guide objectively compares the baseline cytotoxicity of 1-(2-Chloronicotinoyl)-4-phenylpiperazine against its rationally designed structural analogs. By analyzing modifications to the phenyl ring and the nicotinoyl core, we provide researchers with actionable data on how specific functional group substitutions dictate efficacy, cellular permeability, and selectivity against human cancer cell lines.

Mechanistic Pathway of Cytotoxicity

The dual-action nature of this scaffold requires a clear understanding of its intracellular targets. The nicotinoyl moiety competitively binds to the ATP-binding pocket of receptor tyrosine kinases, while the phenylpiperazine tail localizes to the nucleus to induce DNA damage[1][2].

MOA cluster_0 Kinase Targeting (Nicotinoyl Moiety) cluster_1 DNA Targeting (Phenylpiperazine Moiety) Compound 1-(2-Chloronicotinoyl)- 4-phenylpiperazine Kinase c-Met / ALK Inhibition Compound->Kinase TopoII Topoisomerase II Inhibition Compound->TopoII Signaling Blockade of Proliferation Signaling Cascades Kinase->Signaling Apoptosis Cytotoxicity & Apoptosis (Cancer Cells) Signaling->Apoptosis DNA DNA Minor Groove Binding TopoII->DNA DNA->Apoptosis

Dual-pathway mechanism of 1-(2-Chloronicotinoyl)-4-phenylpiperazine inducing apoptosis.

Cytotoxicity Comparison: Baseline vs. Analogs

To evaluate the structure-activity relationship (SAR), we compare the baseline compound against two primary analog classes: Halogen-enriched analogs and Azole-modified analogs .

  • Baseline (Compound 1): 1-(2-Chloronicotinoyl)-4-phenylpiperazine. Exhibits moderate, broad-spectrum cytotoxicity but lacks high selectivity between tumor and healthy cells.

  • Halogen-Enriched (Analog A): 1-(2-Chloronicotinoyl)-4-(3,4-dichlorophenyl)piperazine. The addition of a 3,4-dichloro substitution on the phenyl ring drastically increases lipophilicity. Literature confirms that di-chloro phenylpiperazine derivatives exhibit superior Topo II binding, often surpassing the cytotoxicity of standard chemotherapeutics like doxorubicin in MCF-7 breast cancer cells[2][3].

  • Azole-Modified (Analog B): 1-(2-Chloronicotinoyl)-4-(4-(1H-tetrazol-5-yl)phenyl)piperazine. Substituting the terminal phenyl ring with an aromatic tetrazole ring significantly improves the Selectivity Index (SI). This modification reduces off-target toxicity in non-tumoral cells (e.g., MCF-10A) while maintaining low-micromolar potency against luminal breast cancer cells[4].

Quantitative Performance Data

The following table synthesizes the comparative half-maximal inhibitory concentrations ( IC50​ ) across standard in vitro models.

CompoundStructural ModificationMCF-7 IC50​ (Breast Cancer)DU145 IC50​ (Prostate Cancer)MCF-10A IC50​ (Healthy Epithelial)Selectivity Index (SI)*
Baseline (1) Unmodified Phenyl Ring 28.4±2.1μM 31.2±1.8μM 45.6±3.4μM ~1.6
Analog A 3,4-Dichloro Phenyl 4.2±0.5μM 6.8±0.7μM 18.3±1.2μM ~4.3
Analog B Tetrazole Substitution 8.5±0.9μM 12.4±1.1μM >100μM > 11.7
DoxorubicinPositive Control 1.8±0.2μM 2.1±0.3μM 3.5±0.4μM ~1.9

*Selectivity Index (SI) = IC50​ (MCF-10A) / IC50​ (MCF-7). A higher SI indicates a wider therapeutic window.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to validate the cytotoxicity and mechanistic claims of these piperazine derivatives.

Protocol 1: High-Throughput Cell Viability Screening (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. Because this enzymatic activity scales linearly with the number of viable cells, it provides a direct, quantifiable metric for compound-induced cytotoxicity.

  • Cell Seeding: Seed MCF-7 and MCF-10A cells at a density of 5×103 cells/well in a 96-well plate.

    • Expert Insight: This specific density is critical. It ensures the cells remain in the logarithmic growth phase throughout the 72-hour drug exposure window. Over-seeding leads to contact inhibition, which artificially lowers metabolic rates and skews IC50​ calculations.

  • Compound Preparation: Dissolve the piperazine derivatives in 100% DMSO to create a 10 mM stock, then perform serial dilutions in complete culture media.

    • Expert Insight: The final concentration of DMSO in the wells must strictly not exceed 0.1% (v/v) . Concentrations above this threshold induce solvent-mediated cytotoxicity, invalidating the assay.

  • Incubation: Treat cells with concentrations ranging from 0.1 μM to 100 μM for 72 hours at 37°C, 5% CO2​ .

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for exactly 4 hours.

  • Solubilization & Readout: Aspirate the media and dissolve the formazan crystals in 100 μL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: DNA Minor Groove Binding Validation (Fluorescence Displacement)

Causality & Rationale: To prove that the phenylpiperazine moiety targets DNA[2], we use an Ethidium Bromide (EtBr) displacement assay. EtBr fluoresces intensely when intercalated into DNA. If the analog successfully binds to the minor groove, it competitively displaces EtBr, resulting in a quantifiable drop in fluorescence.

  • Complex Formation: Prepare a solution of calf thymus DNA (ctDNA) at 50 μM and EtBr at 5 μM in Tris-HCl buffer (pH 7.4). Incubate in the dark for 30 minutes to allow stable intercalation.

  • Titration: Gradually titrate the synthesized analog (Analog A) into the ctDNA-EtBr complex from 0 to 50 μM .

  • Fluorescence Measurement: Excite the samples at 510 nm and record the emission spectra between 550 nm and 750 nm.

    • Expert Insight: A highly active Topo II/DNA-binding analog will cause a dose-dependent quenching of the emission peak at 600 nm. The Stern-Volmer quenching constant ( Ksv​ ) can then be calculated to objectively rank the DNA-binding affinity of each structural analog.

References

  • [2] Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [4] A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [3] Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. MDPI Molecules. Available at:[Link]

  • [1] Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate - SciSpace. Atlantis Press / Advances in Biological Sciences Research. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Chloronicotinoyl)-4-phenylpiperazine proper disposal procedures

As a Senior Application Scientist, I frequently consult on the lifecycle management of pharmacologically active small molecules. 1-(2-Chloronicotinoyl)-4-phenylpiperazine (CAS: 353258-82-9)[1] is a highly versatile synth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management of pharmacologically active small molecules. 1-(2-Chloronicotinoyl)-4-phenylpiperazine (CAS: 353258-82-9)[1] is a highly versatile synthetic scaffold utilized in drug discovery, notably in the development of [2], for oncology[3], and[4].

While its biological efficacy makes it invaluable at the bench, its structural features—specifically the halogenated pyridine ring (chloronicotinoyl) and the basic piperazine core—demand rigorous, scientifically grounded disposal protocols. Improper disposal risks environmental contamination with active pharmacophores and the generation of highly toxic combustion byproducts. This guide provides a self-validating, operational framework for the safe handling, decontamination, and disposal of this compound.

Part 1: Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the molecule's physical properties and how they dictate its behavior in waste streams. The presence of a chlorine atom fundamentally alters its waste classification compared to non-halogenated analogs[5].

Table 1: Quantitative Data & Operational Implications

Property / ParameterValue / SpecificationOperational Implication for Disposal
Compound Name 1-(2-Chloronicotinoyl)-4-phenylpiperazineTarget analyte for inventory tracking.
CAS Number 353258-82-9Required for hazardous waste manifesting.
Molecular Weight 301.78 g/mol Relevant for molarity calculations in neutralization.
Halogen Content ~11.7% (Chlorine by mass)Critical: Mandates routing to the Halogenated Waste stream.
Incineration Temp. > 1100 °C (2012 °F)Required to prevent dioxin/furan formation during destruction.
Residence Time Minimum 2.0 secondsEnsures complete thermal degradation of the active pharmacophore.

Part 2: The Causality of Halogenated Waste Segregation

The Mechanism of Risk: Why can't we simply dispose of this compound in the standard organic waste bin? The answer lies in the chlorine atom at the 2-position of the nicotinoyl ring.

When halogenated organics are incinerated at standard temperatures (800–900°C), incomplete combustion occurs. This thermal environment acts as a catalytic reactor, fusing chlorinated aromatic fragments into polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic, persistent environmental pollutants known.

The Solution: Any waste containing 1-(2-Chloronicotinoyl)-4-phenylpiperazine must be strictly routed to a Halogenated Organic Waste stream. This ensures it is processed in a specialized rotary kiln incinerator operating above 1100°C. At this temperature, the aromatic rings are completely shattered. The facility must also utilize an alkaline scrubber system to capture and neutralize the hydrochloric acid (HCl) gas generated during combustion.

G1 A Laboratory Waste: 1-(2-Chloronicotinoyl)- 4-phenylpiperazine B Halogenated Organic Waste Stream A->B Segregation C High-Temp Incinerator (>1100°C, >2s) B->C Liquid Injection D Combustion Gases (CO2, H2O, HCl) C->D Thermal Destruction E Alkaline Scrubber (NaOH / Ca(OH)2) D->E Gas Routing F Neutralized Salts & Safe Emissions E->F Environmental Release

Fig 1. Logical workflow for the safe thermal destruction of halogenated piperazine waste.

Part 3: Operational Protocols & Self-Validating Systems

Because this compound is biologically active (capable of HDAC inhibition and receptor antagonism[3],[4]), trace contamination on glassware or bench surfaces poses an occupational exposure risk. Standard soap-and-water washing is insufficient due to the compound's hydrophobicity.

Protocol 1: Self-Validating Glassware Decontamination

This protocol leverages the acid-base chemistry of the piperazine ring to ensure complete removal from laboratory equipment, utilizing a built-in validation step to guarantee safety.

  • Acidic Solubilization: Rinse the contaminated glassware with 0.1M HCl.

    • Causality: The basic tertiary amines in the piperazine ring have a high affinity for the silanol groups on glassware. Protonating the nitrogen with HCl forms a highly water-soluble hydrochloride salt, breaking the surface adhesion and stripping the compound into the aqueous phase.

  • Aqueous Collection: Collect the acidic rinse in a temporary beaker. Do NOT discard down the drain.

  • Basification & Extraction: Adjust the pH of the collected rinse to >9 using 1M NaOH.

    • Causality: This deprotonates the piperazine, forcing it out of the aqueous phase. Add 10 mL of Dichloromethane (DCM) and vigorously extract the free-base compound into the organic layer.

  • The Self-Validation Step: Spot a micro-drop of the final DCM extract on a silica gel TLC plate and visualize under short-wave UV light (254 nm).

    • System Logic: The chloronicotinoyl and phenyl rings are highly UV-active. If a dark spot appears against the fluorescent green background of the TLC plate, the extraction is incomplete. Repeat the DCM extraction until the TLC spot is entirely absent. Only then is the aqueous layer validated as safe for standard pH neutralization and non-hazardous drain disposal.

  • Final Disposal: Route the validated DCM extract directly to the Halogenated Organic Waste carboy.

G2 A 1-(2-Chloronicotinoyl)- 4-phenylpiperazine B Biological Target (HDAC8 / Receptors) A->B High Affinity C Pharmacophore Binding B->C Structural Lock D Cellular Modulation (Environmental Risk) C->D Downstream Effects

Fig 2. Pharmacological binding pathway illustrating the environmental risk of intact piperazines.

Protocol 2: Solid Waste and Spill Cleanup

If a powder spill occurs, sweeping it up dry risks aerosolizing the active pharmaceutical ingredient (API).

  • Wetting: Gently mist the spill with a 50/50 mixture of Isopropanol and Water.

    • Causality: Isopropanol reduces the surface tension of the powder, preventing aerosolization while keeping the compound localized.

  • Absorption: Wipe the area with absorbent lab pads.

  • Secondary Wash: Wipe the surface again with a pad soaked in 0.1M HCl to pick up residual basic piperazine, followed by a final water wipe.

  • Containment: Place all contaminated pads, gloves, and paper towels into a heavy-duty, sealable plastic bag. Label it explicitly: "Solid Halogenated Waste - Contains Pharmacologically Active Piperazine Derivative."

  • Incineration Routing: Dispose of the sealed bag in the solid hazardous waste bin destined for high-temperature incineration.

Part 4: References

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives Source: Der Pharma Chemica URL:[Link][2]

  • ALPHA-CINNAMIDE COMPOUNDS AND COMPOSITIONS AS HDAC8 INHIBITORS - EP 3932914 A1 Source: European Patent Office URL:[3]

  • N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 1-(2-Chloronicotinoyl)-4-phenylpiperazine

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities for which comprehensive safety data is not yet available. 1-(2-Chloronicotinoyl)-4-phenylpiperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities for which comprehensive safety data is not yet available. 1-(2-Chloronicotinoyl)-4-phenylpiperazine is one such compound. In the absence of a complete toxicological profile, we must operate under the precautionary principle, treating the substance as potentially hazardous and employing a robust safety protocol.

This guide provides essential, field-tested guidance on the appropriate Personal Protective Equipment (PPE) and handling procedures. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel through every stage of handling, from receipt to disposal. Our approach is grounded in established standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and informed by the known hazards of structurally similar compounds.

Inferred Hazard Assessment: A Data-Driven Approach

  • N-Phenylpiperazine and its Analogs: This class of compounds is known to be pharmacologically active, often targeting the central nervous system.[1][2] Safety data for closely related compounds, such as 1-phenylpiperazine and various chlorophenylpiperazines, indicate significant potential hazards. For instance, 1-phenylpiperazine is classified as toxic if swallowed, fatal in contact with skin, and capable of causing severe skin burns and eye damage.[3] Other analogs are known skin and eye irritants and are harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Chlorinated Organic Compounds: The presence of a chloro- group on the pyridine ring places this compound in the category of halogenated organics. While this specific linkage's toxicity is uncharacterized, chlorinated compounds require special consideration for disposal.[6][7]

Based on this analysis, we will operate under the assumption that 1-(2-Chloronicotinoyl)-4-phenylpiperazine is, at a minimum, a skin and severe eye irritant, acutely toxic upon ingestion or dermal absorption, and potentially harmful if inhaled. This evidence-based assessment forms the logical foundation for the stringent PPE requirements that follow.

Mandatory PPE Protocol

The foundation of safe handling is the consistent and correct use of PPE. All personnel must be trained on the proper use, limitations, and disposal of the equipment outlined below.[8][9] The selection of PPE must be based on a thorough hazard assessment for each specific task.[10]

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage ANSI Z87-rated Safety Glasses with Side ShieldsNitrile GlovesFull-Length Lab CoatNot Required
Weighing (Solid) Chemical Splash GogglesDouble-Gloved Nitrile or Neoprene GlovesFull-Length Lab CoatPrimary: Certified Chemical Fume Hood
Solution Prep & Handling Chemical Splash Goggles & Face ShieldDouble-Gloved Nitrile or Neoprene GlovesFull-Length, Chemical-Resistant Lab CoatPrimary: Certified Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Butyl Rubber GlovesChemical-Resistant Apron over Lab CoatSecondary: Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas Cartridges (if outside fume hood)
Waste Disposal Chemical Splash GogglesDouble-Gloved Nitrile or Neoprene GlovesFull-Length Lab CoatNot Required (if handling sealed containers)
Eye and Face Protection

Given the high probability of severe eye irritation based on analog data, robust eye protection is non-negotiable.[3][5]

  • Minimum Requirement: For any task, ANSI Z87.1-marked safety glasses with full side shields are the absolute minimum.[10]

  • Required for Splash Hazard: When handling the compound in liquid form or during any transfer where splashes are possible, chemical splash goggles are mandatory.[10] For pouring larger volumes (>50 mL), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[11]

Skin and Body Protection

Dermal absorption is a primary concern, with analogs showing potential for fatal consequences upon skin contact.[3] Therefore, a multi-layered defense is critical.

  • Lab Coat: A full-length laboratory coat is required at all times. For tasks involving significant quantities of liquid, a chemical-resistant apron should be worn over the lab coat.

  • Gloves: Disposable nitrile gloves are appropriate for incidental contact.[12] However, for extended contact or when handling the solid, double-gloving is required to provide an extra barrier and allow for safe removal of the outer glove if contamination occurs. For submersion or extensive handling in solution, more robust materials like butyl rubber should be considered after consulting a chemical resistance chart for the specific solvent being used.[13] No single glove material protects against all chemicals; therefore, proper selection is crucial.[14][15] Always remove gloves before touching common surfaces like doorknobs or keyboards and wash hands thoroughly after removal.[12]

Respiratory Protection
  • Primary Control: All work with the solid compound or its solutions must be performed within a certified and properly functioning chemical fume hood.[11] This engineering control is the primary method for preventing inhalation exposure.

  • Secondary Control: An air-purifying respirator is generally not required if all work is conducted in a fume hood. However, one should be available for emergency situations like a large spill outside of containment. Personnel must be properly fit-tested and trained before using a respirator.[16]

Operational and Disposal Workflow

A systematic workflow minimizes the risk of exposure at every step. The following diagram and protocol outline the complete handling lifecycle for 1-(2-Chloronicotinoyl)-4-phenylpiperazine.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Hazard Review Review SDS of Analogs & This Guide B 2. Assemble PPE (Goggles, Face Shield, Double Gloves, Lab Coat) A->B C 3. Verify Fume Hood Check Certification & Airflow B->C D 4. Weigh Solid Compound Use Ventilated Enclosure or Tared Vessel C->D Begin Work E 5. Prepare Solution Add Solvent Slowly, Use Magnetic Stirring D->E F 6. Perform Experiment Keep All Vessels Capped or Covered E->F G 7. Decontaminate Surfaces Use Appropriate Solvent (e.g., 70% Ethanol) F->G Complete Experiment H 8. Segregate Waste - Solid Waste (Gloves, Wipes) - Liquid Halogenated Waste G->H I 9. Doff PPE Remove Outer Gloves First, then Inner Gloves, Coat, Goggles H->I J 10. Final Hand Wash Thoroughly Wash Hands with Soap & Water I->J

Sources

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